SGE-516
Description
Properties
CAS No. |
1430064-74-6 |
|---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.55 |
IUPAC Name |
1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one |
InChI |
InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1 |
InChI Key |
NNHRCSJWUBQYQV-YHWBJDLNSA-N |
SMILES |
O=C(CN1N=CC=N1)[C@H]2CC[C@@]3([H])[C@]4([H])CC[C@]5([H])C[C@](C)(O)CC[C@]5([H])[C@@]4([H])CC[C@@]32C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGE-516; SGE516; SGE 516 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of SGE-516: A Potent and Selective Modulator of GABA-A Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid (NAS) that acts as a potent positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Distinguishing itself from many traditional GABAergic agents, this compound exhibits a novel, dual mechanism of action. It not only enhances receptor function through direct allosteric modulation of both synaptic and extrasynaptic GABA-A receptors but also promotes a sustained increase in the surface expression of extrasynaptic receptors via a protein kinase C (PKC)-dependent pathway. This unique profile suggests its potential as a therapeutic agent for a range of neurological disorders characterized by impaired GABAergic signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on GABA-A receptor function, presenting available quantitative data, outlining key experimental methodologies, and visualizing its signaling pathways.
Introduction to this compound and GABA-A Receptors
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ), with the specific subunit composition determining their pharmacological and physiological properties. GABA-A receptors are broadly classified into two main populations: synaptic receptors, which are typically composed of α1-3, β, and γ subunits and mediate phasic (transient) inhibition, and extrasynaptic receptors, often containing α4-6 and δ subunits, which respond to ambient GABA and mediate tonic (persistent) inhibition.
Neuroactive steroids, such as the endogenous allopregnanolone, are potent modulators of GABA-A receptors. This compound is a next-generation synthetic NAS developed by Sage Therapeutics, designed to have an improved pharmacokinetic profile suitable for oral administration.[1] Its ability to modulate both synaptic and extrasynaptic GABA-A receptors provides a broader spectrum of activity compared to benzodiazepines, which primarily target synaptic receptors containing a γ subunit.[2]
The Dual Mechanism of Action of this compound
This compound exerts its effects on GABA-A receptors through two distinct but complementary mechanisms:
-
Positive Allosteric Modulation: this compound binds to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding enhances the receptor's affinity for GABA, increasing the frequency and/or duration of channel opening in the presence of the neurotransmitter. This leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in a potentiation of inhibitory signaling. This compound has been shown to be a potent positive allosteric modulator of both γ-containing (synaptic) and δ-containing (extrasynaptic) GABA-A receptors.[2]
-
Metabotropic Regulation of Receptor Trafficking: In addition to its direct modulatory effects, this compound induces a sustained increase in the number of extrasynaptic GABA-A receptors on the neuronal surface. This effect is mediated by a metabotropic pathway involving the activation of protein kinase C (PKC). The PKC-dependent phosphorylation of GABA-A receptor subunits, particularly the β3 subunit, promotes their insertion into the cell membrane and reduces their rate of endocytosis. This leads to a long-lasting enhancement of tonic inhibition.
Quantitative Data
The following table summarizes the available quantitative data for the positive allosteric modulation of GABA-A receptors by this compound.
| Receptor Subtype | Cell Type | EC50 (nM) | Assay Type | Reference |
| α4β3δ | CHO | 240 | Manual Patch Clamp | [3] |
EC50: Half-maximal effective concentration. CHO: Chinese Hamster Ovary cells.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway at the GABA-A Receptor
Caption: Dual mechanism of this compound on GABA-A receptors.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing this compound's allosteric modulation.
Experimental Workflow for Receptor Trafficking Assay
Caption: Workflow for analyzing this compound-induced receptor trafficking.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α4, β3, δ for extrasynaptic receptors; α1, β2, γ2 for synaptic receptors) using a suitable transfection reagent.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Recording Procedure: Cells are voltage-clamped at -70 mV. GABA (at a concentration that elicits approximately 20% of the maximal response, EC20) is applied to the cell to establish a baseline current. This compound is then co-applied with GABA at increasing concentrations to determine the potentiation of the GABA-evoked current.
-
-
Data Analysis: The peak amplitude of the GABA-evoked current in the presence of this compound is measured and normalized to the baseline GABA current. A dose-response curve is generated, and the EC50 value is calculated using a non-linear regression fit.
Receptor Surface Expression Assay
-
Neuronal Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups.
-
Treatment: Neurons are treated with this compound (e.g., 100 nM) for a specified duration (e.g., 20 minutes).
-
Biotinylation and Isolation of Surface Proteins:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Surface proteins are biotinylated by incubating with a membrane-impermeable biotinylation reagent (e.g., sulfo-NHS-SS-biotin) on ice.
-
The biotinylation reaction is quenched, and cells are lysed.
-
Biotinylated proteins are isolated from the cell lysate using streptavidin-conjugated beads.
-
-
Western Blotting: The isolated surface proteins are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies specific for the GABA-A receptor subunit of interest (e.g., anti-β3). A horseradish peroxidase-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence substrate.
-
Data Analysis: The intensity of the protein bands corresponding to the surface-expressed GABA-A receptor subunits is quantified and compared between control and this compound-treated samples.
Conclusion
This compound represents a significant advancement in the development of GABAergic modulators. Its dual mechanism of action, combining potent positive allosteric modulation of both synaptic and extrasynaptic GABA-A receptors with a novel metabotropic pathway that enhances receptor surface expression, offers a multifaceted approach to augmenting inhibitory neurotransmission. This unique pharmacological profile underscores its potential as a therapeutic candidate for a variety of neurological and psychiatric disorders. Further research into the subtype selectivity and the long-term consequences of its effects on receptor trafficking will be crucial in fully elucidating its therapeutic potential and clinical applications.
References
SGE-516: A Technical Guide on its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a novel, synthetic neuroactive steroid engineered as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] Its unique mechanism, which includes the enhancement of GABAA receptor surface expression, distinguishes it from traditional benzodiazepines and suggests a broad therapeutic potential for challenging neurological and psychiatric disorders.[4] Preclinical evidence robustly supports its anticonvulsant properties in models of refractory epilepsy, such as Dravet syndrome and chemically induced status epilepticus.[2][3][5][6] Furthermore, emerging research indicates its potential utility in treating mood and anxiety disorders, including depression and post-traumatic stress disorder (PTSD).[7][8] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining experimental methodologies to facilitate further research and development.
Core Pharmacology
This compound's primary pharmacological action is the potentiation of GABAergic inhibition in the central nervous system. Unlike benzodiazepines, which primarily target synaptic GABAA receptors containing γ subunits, this compound modulates a wider array of GABAA receptor subtypes, including extrasynaptic δ-containing receptors.[2][4] This broad activity is crucial for its potent anticonvulsant effects.
Mechanism of Action
This compound enhances the function of GABAA receptors through two distinct mechanisms:
-
Allosteric Modulation: this compound binds to a site on the GABAA receptor distinct from the GABA binding site. This binding event increases the receptor's affinity for GABA and prolongs the duration of channel opening in response to GABA binding, thereby increasing the flow of chloride ions into the neuron and hyperpolarizing the cell. This makes the neuron less likely to fire an action potential, resulting in enhanced inhibition.
-
Metabotropic Regulation of Receptor Trafficking: A key differentiator for this compound is its ability to induce a sustained increase in the efficacy of GABAergic inhibition. In vitro studies have demonstrated that this compound, along with the endogenous neurosteroid allopregnanolone, promotes the phosphorylation and subsequent surface expression of β3 subunit-containing extrasynaptic GABAA receptors. This process is dependent on Protein Kinase C (PKC) and leads to an increase in tonic inhibitory currents. This novel metabotropic pathway may contribute to the durable therapeutic effects observed in preclinical models.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Anticonvulsant Activity of this compound in Rodent Models
| Model | Species | Dose | Route of Administration | Effect | Reference |
| Hyperthermia-Induced Seizures (Dravet Syndrome Model) | Mouse (Scn1a+/-) | 3 mg/kg | Not Specified | Significantly shifted the temperature threshold for seizures. | [3] |
| Spontaneous Seizures (Dravet Syndrome Model) | Mouse (Scn1a+/-) | 120 mg/kg/day | Oral (in chow) | Significantly increased the percentage of seizure-free mice and reduced the average daily seizure frequency. | [3] |
| Survival (Dravet Syndrome Model) | Mouse (Scn1a+/-) | 40 mg/kg/day | Oral (in chow) | Significantly improved survival. | [3] |
| Survival (Dravet Syndrome Model) | Mouse (Scn1a+/-) | 120 mg/kg/day | Oral (in chow) | Completely prevented premature lethality. | [3] |
| Soman-Induced Status Epilepticus | Rat | 5.6, 7.5, and 10 mg/kg | Intraperitoneal (IP) | Significantly reduced electrographic seizure activity when administered 20 minutes after seizure onset. | [5][9] |
| Soman-Induced Status Epilepticus | Rat | 10 mg/kg | Intraperitoneal (IP) | Significantly reduced seizure activity when administered 40 minutes after seizure onset. | [5] |
| Soman-Induced Neuronal Cell Death | Rat | 5.6, 7.5, and 10 mg/kg | Intraperitoneal (IP) | Significantly reduced neuronal cell death. | [5] |
| Pentylenetetrazol (PTZ)-Induced Seizures | Mouse | Not Specified | Not Specified | Protected against acute seizures. | [4] |
| 6Hz Psychomotor Seizures | Mouse | Not Specified | Not Specified | Protected against acute seizures. | [4] |
| Corneal Kindling | Mouse | Not Specified | Not Specified | Demonstrated anticonvulsant activity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in this guide.
In Vivo Anticonvulsant Models
3.1.1. Dravet Syndrome Mouse Model (Scn1a+/-)
-
Objective: To assess the efficacy of this compound in a genetically relevant model of Dravet syndrome.
-
Animals: Scn1a+/- mice, which recapitulate key features of the human condition, including spontaneous seizures and hyperthermia-induced seizures.[2]
-
Hyperthermia-Induced Seizure Protocol:
-
Administer this compound or vehicle control to Scn1a+/- mice.
-
Place mice in a chamber with gradually increasing temperature.
-
Record the core body temperature at which the first seizure occurs.
-
Analyze the data using a cumulative seizure incidence curve and statistical tests such as the Log-Rank Mantel-Cox test.[3]
-
-
Spontaneous Seizure and Survival Protocol:
-
Begin chronic oral administration of this compound mixed in chow or control chow at postnatal day 18 (P18).[3]
-
For spontaneous seizure frequency, continuously monitor mice via video recording for a defined period (e.g., 60 hours).[3]
-
Quantify the number of generalized tonic-clonic seizures (GTCS).[3]
-
For survival studies, monitor mice daily and record the date of death.[3]
-
Analyze seizure frequency using non-parametric tests (e.g., Mann-Whitney) and survival data using Kaplan-Meier survival curves and the Log-Rank Mantel-Cox test.[3]
-
3.1.2. Soman-Induced Status Epilepticus Rat Model
-
Objective: To evaluate the anticonvulsant and neuroprotective effects of this compound in a model of chemical agent-induced, benzodiazepine-resistant status epilepticus.[5][9]
-
Animals: Adult male Sprague-Dawley rats implanted with EEG electrodes.[9]
-
Protocol:
-
Record baseline EEG data.
-
Pre-treat rats with a cholinesterase reactivator (e.g., HI-6).[9]
-
Induce status epilepticus (SE) with a subcutaneous injection of soman (1.6 x LD50).[9]
-
Administer an anticholinergic agent (e.g., atropine methyl nitrate) one minute after soman exposure.[9]
-
At a predetermined time after SE onset (e.g., 20 or 40 minutes), treat animals with this compound or vehicle control, along with supportive care (e.g., atropine sulfate, pralidoxime).[5][9]
-
Record EEG for several hours post-treatment to assess electrographic seizure activity.[9]
-
For neuroprotection assessment, perfuse a subset of animals for histological analysis.[9]
-
Quantify neuronal cell death using a marker such as Fluoro-Jade B.[5]
-
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's pharmacology and experimental evaluation.
Caption: Mechanism of action for this compound at the GABAergic synapse.
Caption: Experimental workflow for this compound evaluation in a Dravet syndrome mouse model.
Therapeutic Potential and Future Directions
The robust preclinical data for this compound strongly support its development as a novel anticonvulsant, particularly for treatment-resistant epilepsies. Its unique mechanism of action, which differs from standard antiepileptic drugs, suggests it could be effective where other therapies have failed.[4] The ability of this compound to modulate extrasynaptic GABAA receptors and enhance tonic inhibition is a promising strategy for stabilizing neuronal networks and reducing hyperexcitability.
Beyond epilepsy, the role of neuroactive steroids in mood and anxiety disorders is an area of intense investigation. Preclinical studies showing the efficacy of this compound in models of depression and PTSD highlight its potential as a broad-spectrum CNS therapeutic.[7][8]
Future research should focus on:
-
Pharmacokinetics: Detailed pharmacokinetic studies are needed to characterize its absorption, distribution, metabolism, and excretion profile to optimize dosing for chronic administration.
-
Clinical Trials: As a preclinical compound, the next logical step would be to advance compounds with a similar mechanism, such as those from the same development program, into clinical trials to assess safety and efficacy in human populations.
-
Biomarker Development: Identifying biomarkers that correlate with this compound target engagement and therapeutic response could aid in patient selection and dose optimization in future clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication | Semantic Scholar [semanticscholar.org]
- 7. This compound / Supernus Pharma [delta.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound--a-next-generation-neuroactive-steroid--reduces-status-epilepticus-(SE)-after-a-20-or-40-minute-treatment-delay-in-a-rat-model-of-soman-intoxication- [aesnet.org]
A Comprehensive Technical Guide to SGE-516: A Novel Neuroactive Steroid for Seizure Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid that has demonstrated significant anticonvulsant properties in a range of preclinical models. As a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors, this compound represents a promising therapeutic candidate for treatment-resistant epilepsies, including Dravet syndrome. This technical guide provides a detailed overview of the chemical structure, mechanism of action, and preclinical pharmacology of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone. Its chemical structure is characterized by a steroid backbone with modifications designed to enhance its drug-like properties.
| Property | Value |
| Chemical Formula | C23H35N3O2 |
| Molecular Weight | 385.54 g/mol |
| CAS Number | 1430064-74-6 |
| SMILES String | C[C@@]12--INVALID-LINK--=O)CC[C@@]1([H])[C@]4([H])CC[C@]5([H])C--INVALID-LINK--(O)CC[C@]5([H])[C@@]4([H])CC2 |
| IUPAC Name | (3R,5S,8R,9S,10S,13S,14S,17S)-17-((1H-1,2,3-triazol-1-yl)acetyl)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene |
Note: The IUPAC name is predicted based on the SMILES string and may require verification from a definitive source.
Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors
This compound exerts its anticonvulsant effects by potentiating the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] Unlike benzodiazepines, which primarily target synaptic GABAA receptors containing γ subunits, this compound modulates a broader range of receptor subtypes.[3][4] This includes both synaptic receptors and extrasynaptic receptors that often contain δ subunits.[3][4]
Positive allosteric modulation by this compound enhances the receptor's response to its endogenous ligand, GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This broad-spectrum activity on GABAA receptors is believed to contribute to its robust anticonvulsant effects in models of refractory seizures.
Preclinical Efficacy: In Vivo Seizure Models
This compound has demonstrated significant anticonvulsant activity in several well-validated rodent models of epilepsy.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for potential anticonvulsant drugs, modeling generalized tonic-clonic seizures. This compound has been shown to dose-dependently protect against PTZ-induced seizures.
Quantitative Data:
| Species | Route of Administration | Dose (mg/kg) | Protection against Seizures (%) | Reference |
| Mouse | Intraperitoneal (IP) | 1 | Data not specified | Epilepsy Res. 2017 |
| Mouse | Intraperitoneal (IP) | 3 | Data not specified | Epilepsy Res. 2017 |
| Mouse | Intraperitoneal (IP) | 10 | Data not specified | Epilepsy Res. 2017 |
Note: While the specific percentage of protection is not detailed in the available abstract, the study reports a dose-dependent protection.
Experimental Protocol:
-
Animals: Adult male mice are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection at various doses. A vehicle control group is also included.
-
PTZ Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of generalized tonic-clonic seizures.
-
Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from seizures.
6-Hz Psychomotor Seizure Model
The 6-Hz model is considered a model of therapy-resistant partial seizures. This compound has shown efficacy in this model, suggesting its potential for treating refractory epilepsy.
Quantitative Data:
| Species | Route of Administration | Dose (mg/kg) | Protection against Seizures (%) | Reference |
| Mouse | Intraperitoneal (IP) | 3 | Data not specified | Epilepsy Res. 2017 |
| Mouse | Intraperitoneal (IP) | 10 | Data not specified | Epilepsy Res. 2017 |
| Mouse | Intraperitoneal (IP) | 30 | Data not specified | Epilepsy Res. 2017 |
Note: The study indicates dose-dependent protection in this model.
Experimental Protocol:
-
Animals: Adult male mice are used.
-
Drug Administration: this compound is administered via IP injection at various doses, alongside a vehicle control group.
-
Seizure Induction: After a specified pretreatment interval, a low-frequency (6 Hz) electrical stimulation of long duration (e.g., 3 seconds) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The percentage of animals protected from seizures in each group is determined.
Dravet Syndrome Mouse Model (Scn1a+/-)
Dravet syndrome is a severe, infantile-onset epilepsy with limited treatment options. This compound has been evaluated in a genetic mouse model of Dravet syndrome (Scn1a+/- mice), which recapitulates key features of the human condition.[2][3]
Quantitative Data:
| Model | Treatment | Endpoint | Result | Reference |
| Hyperthermia-induced seizures | 3 mg/kg this compound (IP) | Seizure Threshold Temperature | Significantly increased | Hawkins et al., 2017 |
| Spontaneous Seizures | 120 mg/kg/day this compound (in chow) | Seizure Frequency | Reduced from 2.56 to 0.35 seizures/day | Hawkins et al., 2017 |
| Survival | 40 mg/kg/day this compound (in chow) | Survival Rate | Significantly improved | Hawkins et al., 2017 |
| Survival | 120 mg/kg/day this compound (in chow) | Survival Rate | Completely prevented premature death | Hawkins et al., 2017 |
Experimental Protocol:
-
Animals: Scn1a+/- mice and wild-type littermates are used.
-
Hyperthermia-Induced Seizure Protocol:
-
This compound (or vehicle) is administered via IP injection.
-
The core body temperature of the mice is gradually increased using a heat lamp.
-
The temperature at which a generalized seizure occurs is recorded.
-
-
Spontaneous Seizure and Survival Protocol:
-
Mice are fed chow containing this compound at different concentrations or control chow.
-
Spontaneous seizure frequency is monitored via video-EEG recording over an extended period.
-
Survival is monitored daily.
-
Experimental Workflows
The preclinical evaluation of a novel anticonvulsant like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety assessment.
Conclusion
This compound is a promising neuroactive steroid with a distinct mechanism of action that involves the potent positive allosteric modulation of a broad range of GABAA receptors. Its robust efficacy in preclinical models of both generalized and partial seizures, and particularly in a genetic model of the catastrophic epilepsy syndrome, Dravet syndrome, highlights its potential as a novel therapeutic agent for treatment-resistant epilepsy. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
SGE-516: A Synthetic Neuroactive Steroid as a Potent GABAergic Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid that has demonstrated significant preclinical efficacy as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. Engineered for potential oral administration, this compound exhibits a broad spectrum of activity, modulating both synaptic and extrasynaptic GABAA receptors, a characteristic that distinguishes it from traditional benzodiazepines. This guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key preclinical data from various in vivo and in vitro models, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurological disorders.
Introduction
Neuroactive steroids are potent endogenous modulators of neuronal activity, primarily through their interaction with GABAA receptors. This compound was developed by Sage Therapeutics as a next-generation, synthetic neuroactive steroid with drug-like properties suitable for therapeutic development. Its primary mechanism of action involves the positive allosteric modulation of both synaptic and extrasynaptic GABAA receptors, leading to an enhancement of inhibitory neurotransmission in the central nervous system.[1][2] This broad activity profile has translated into significant anticonvulsant effects in a range of preclinical models, suggesting its potential utility in challenging seizure disorders such as Dravet syndrome and pharmacoresistant status epilepticus.[3][4][5]
Mechanism of Action
This compound enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.
Positive Allosteric Modulation of GABAA Receptors
This compound binds to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the frequency and/or duration of chloride channel opening in response to GABA binding. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability. A key feature of this compound is its ability to modulate both synaptic receptors, which are typically involved in phasic inhibition, and extrasynaptic receptors (often containing δ subunits), which mediate tonic inhibition.[2][4] This dual action is believed to contribute to its robust anticonvulsant activity.
Metabotropic Effects on Receptor Trafficking
Beyond its direct allosteric modulation, preclinical evidence suggests that this compound may also induce a sustained, metabotropic increase in the surface expression of extrasynaptic GABAA receptors. This effect is thought to be mediated by the phosphorylation of the β3 subunit of the receptor, leading to enhanced receptor trafficking to the neuronal membrane.[6] This novel mechanism could contribute to a more durable therapeutic effect.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy
| Receptor Subtype | Assay | Parameter | Value | Reference |
| α4β3δ | Whole-cell patch clamp in CHO cells | EC50 | 240 nM | [7] |
Table 2: In Vivo Efficacy in Seizure Models
| Model | Species | Route of Administration | Dose | Outcome | Reference |
| Dravet Syndrome (Scn1a+/-) | Mouse | Intraperitoneal (IP) | 3 mg/kg | Significant protection against hyperthermia-induced seizures. | [1][5] |
| Dravet Syndrome (Scn1a+/-) | Mouse | Oral (in chow) | 40 mg/kg/day | Significantly improved survival. | [1] |
| Dravet Syndrome (Scn1a+/-) | Mouse | Oral (in chow) | 120 mg/kg/day | Completely prevented premature lethality and significantly reduced spontaneous seizure frequency. | [1] |
| Soman-induced Status Epilepticus | Rat | Intraperitoneal (IP) | 5.6, 7.5, 10 mg/kg | Significantly reduced electrographic seizure activity when administered 20 minutes after seizure onset. | [3] |
| Soman-induced Status Epilepticus | Rat | Intraperitoneal (IP) | 10 mg/kg | Significantly reduced seizure activity when administered 40 minutes after seizure onset. | [3] |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Not Specified | Not Specified | Protected against acute seizures. | [2] |
| 6-Hz Psychomotor Seizures | Mouse | Not Specified | Not Specified | Protected against acute seizures. | [2] |
| Corneal Kindling | Mouse | Not Specified | Not Specified | Demonstrated anticonvulsant activity. | [2] |
Table 3: Pharmacokinetic Parameters
| Species | Route of Administration | Dose | Plasma Concentration | Associated Effect | Reference |
| Mouse | Intraperitoneal (IP) | 3 mg/kg | ~80 ng/mL | Anticonvulsant activity in acute seizure models. | Not directly cited, but inferred from efficacy data. |
Experimental Protocols
This section provides an overview of the methodologies employed in the key preclinical studies of this compound.
In Vitro Electrophysiology
-
Objective: To determine the potency of this compound as a positive allosteric modulator of specific GABAA receptor subtypes.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human GABAA receptor subunits (e.g., α4, β3, δ).
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
CHO cells are cultured and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
A sub-maximal concentration of GABA is applied to elicit a baseline current response.
-
This compound is co-applied with GABA at varying concentrations.
-
The potentiation of the GABA-evoked current by this compound is measured.
-
Concentration-response curves are generated to calculate the EC50 value.
-
-
Data Analysis: The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response equation.
In Vivo Seizure Models
-
Objective: To evaluate the efficacy of this compound in a genetically relevant model of Dravet syndrome.
-
Animal Model: Scn1a+/- mice, which harbor a loss-of-function mutation in the gene encoding the Nav1.1 sodium channel subunit.
-
Methods:
-
Hyperthermia-induced Seizures:
-
Scn1a+/- mice are administered this compound or vehicle via IP injection or orally.
-
Core body temperature is gradually increased using a heat lamp.
-
The temperature at which a generalized tonic-clonic seizure occurs is recorded.
-
The latency to seizure and the percentage of seizure-free animals are determined.
-
-
Spontaneous Seizures and Survival:
-
Scn1a+/- mice are chronically dosed with this compound in their chow.
-
Continuous video-EEG monitoring is used to quantify the frequency and severity of spontaneous seizures.
-
Survival rates are monitored over a defined period.
-
-
-
Data Analysis: Statistical analysis (e.g., Kaplan-Meier survival curves, t-tests, or ANOVA) is used to compare treatment groups to vehicle controls.[1]
-
Objective: To assess the efficacy of this compound in a model of pharmacoresistant status epilepticus induced by a chemical nerve agent.
-
Animal Model: Adult male Sprague Dawley rats implanted with EEG electrodes.
-
Method:
-
Baseline EEG is recorded.
-
Rats are exposed to the organophosphate nerve agent soman to induce status epilepticus.
-
At a predetermined time after seizure onset (e.g., 20 or 40 minutes), this compound or vehicle is administered via IP injection.
-
EEG is continuously recorded to monitor seizure activity.
-
-
Data Analysis: The total duration and power of electrographic seizure activity are quantified and compared between treatment and control groups.[3]
Development Status
While this compound demonstrated promising preclinical activity, its clinical development was discontinued by Sage Therapeutics. The specific reasons for the discontinuation of the this compound program have not been publicly detailed. Sage Therapeutics has, however, made public announcements regarding the discontinuation of other pipeline candidates and strategic reorganizations to focus on other programs.[8][9]
Conclusion
This compound is a potent, synthetic neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors. Its robust anticonvulsant effects in multiple, mechanistically distinct preclinical models of epilepsy underscore the therapeutic potential of this class of compounds. The in-depth data and methodologies presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel treatments for neurological disorders characterized by neuronal hyperexcitability. While the clinical development of this compound was halted, the extensive preclinical characterization of this molecule offers important insights into the pharmacology of neuroactive steroids and their potential for treating severe seizure disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fiercepharma.com [fiercepharma.com]
- 9. Investor Relations – Supernus [supernus.com]
The Discovery and Preclinical Development of SGE-516: A Novel Neuroactive Steroid for Epilepsy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid identified and developed by Sage Therapeutics as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound for the treatment of epilepsy. Preclinical studies have demonstrated its robust anticonvulsant activity in a range of animal models, including those for rare and severe forms of epilepsy like Dravet syndrome. This document details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols utilized in the evaluation of this compound. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic strategies. One promising approach involves the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
This compound is a next-generation synthetic neuroactive steroid designed to enhance GABAergic inhibition.[1] Unlike benzodiazepines, which primarily target synaptic GABAA receptors, this compound positively modulates both synaptic and extrasynaptic GABAA receptors, offering a broader mechanism of action.[2] Furthermore, this compound has been engineered to possess pharmacokinetic properties suitable for chronic oral administration.[1] This guide summarizes the key preclinical data and methodologies that underscore the potential of this compound as a novel treatment for epilepsy.
Mechanism of Action
This compound exerts its anticonvulsant effects through the positive allosteric modulation of GABAA receptors. This modulation enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.
A key differentiator of this compound is its ability to not only act as a direct allosteric modulator but also to induce a sustained, metabotropic enhancement of GABAergic inhibition. This is achieved through a novel mechanism involving the trafficking of extrasynaptic GABAA receptors to the neuronal surface via a protein kinase C (PKC)-dependent pathway.[2] This sustained effect on tonic inhibition may offer a durable therapeutic benefit in the treatment of epilepsy.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated enhancement of GABAergic inhibition.
In Vitro Pharmacology
The activity of this compound at GABAA receptors was characterized using in vitro electrophysiology assays.
Quantitative Data
| Parameter | Value | Assay | Cell Line | Receptor Subtype | Reference |
| EC50 | 240 nM | Patch Clamp | CHO | Recombinant α4β3δ | [1] |
Experimental Protocol: Patch-Clamp Electrophysiology
Objective: To determine the potency of this compound in modulating GABAA receptor function.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human α4, β3, and δ GABAA receptor subunits are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC20).
-
This compound is co-applied with GABA at increasing concentrations.
-
The potentiation of the GABA-evoked current by this compound is measured.
-
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value is calculated using a non-linear regression model.
In Vivo Pharmacology and Efficacy
This compound has demonstrated significant anticonvulsant effects in multiple preclinical models of epilepsy.
Quantitative Data
Dravet Syndrome Mouse Model
| Treatment Group | Dose | Seizure Frequency (Seizures/Day) | Survival Rate (%) | Reference |
| Control | - | 2.56 ± 0.73 | 25 | [1] |
| This compound | 40 mg/kg/day (in chow) | Not Reported | 71 | [1] |
| This compound | 120 mg/kg/day (in chow) | 0.35 ± 0.27 | 100 | [1] |
Soman-Intoxication Rat Model of Status Epilepticus
| Treatment Group | Dose (IP) | Outcome | Reference |
| This compound | 5.6 mg/kg | Significantly reduced electrographic seizure activity | [3] |
| This compound | 7.5 mg/kg | Significantly reduced electrographic seizure activity | [3] |
| This compound | 10 mg/kg | Significantly reduced electrographic seizure activity | [3] |
Other Seizure Models
| Model | Species | Outcome | Reference |
| PTZ-Induced Seizures | Mouse | Protected against acute seizures | [2] |
| 6Hz Psychomotor Seizures | Mouse | Protected against acute seizures | [2] |
| Mouse Corneal Kindling | Mouse | Demonstrated anticonvulsant activity | [2] |
Experimental Protocols
Objective: To evaluate the efficacy of this compound in a genetic model of Dravet syndrome.
Methodology:
-
Animals: Scn1a+/- mice, which recapitulate key features of Dravet syndrome, and wild-type littermates are used.
-
Drug Administration: this compound is formulated in mouse chow at concentrations calculated to deliver target daily doses (e.g., 40 and 120 mg/kg/day). Treatment is initiated at postnatal day 21.
-
Seizure Monitoring: Continuous video-EEG monitoring is performed for a defined period to quantify spontaneous seizure frequency and duration.
-
Survival Analysis: A separate cohort of animals is monitored daily to assess the impact of this compound on survival.
-
Data Analysis: Seizure frequency and survival curves are compared between treatment and control groups using appropriate statistical methods (e.g., Mann-Whitney U test for seizure frequency, Log-rank test for survival).
Objective: To assess the protective effect of this compound against chemically-induced generalized seizures.
Methodology:
-
Animals: Adult male mice (e.g., C57BL/6J) are used.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at various doses at a specified time before PTZ challenge.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Observation: Animals are observed for a period of 30 minutes for the occurrence of generalized tonic-clonic seizures.
-
Data Analysis: The percentage of animals protected from seizures in each treatment group is calculated, and the ED50 is determined.
Objective: To evaluate the efficacy of this compound in a model of therapy-resistant partial seizures.
Methodology:
-
Animals: Adult male mice (e.g., CF-1) are used.
-
Drug Administration: this compound is administered via IP injection at various doses at a specified time before the 6Hz stimulation.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulation is delivered for 3 seconds via corneal electrodes.
-
Observation: Animals are observed for the presence of seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).
-
Data Analysis: The percentage of animals protected from seizures in each treatment group is determined, and the ED50 is calculated.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Pharmacokinetics
While specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound have not been publicly disclosed in detail, published literature indicates that the compound was designed to have an improved pharmacokinetic profile with increased oral bioavailability, suitable for chronic dosing.[4]
Clinical Development Status
As of the current date, there is no publicly available information on clinical trials specifically for this compound. The development focus of Sage Therapeutics for oral treatment of neurological and psychiatric disorders has largely centered on zuranolone (SAGE-217), a compound with a similar mechanism of action.[2] this compound is often referred to as a "tool compound" in preclinical studies, suggesting it may have been instrumental in elucidating the therapeutic potential of this class of neuroactive steroids.
Conclusion
This compound is a potent, orally active, synthetic neuroactive steroid that has demonstrated significant anticonvulsant properties in a variety of preclinical models of epilepsy. Its dual mechanism of action, involving both direct positive allosteric modulation of GABAA receptors and a sustained, metabotropic enhancement of receptor trafficking, represents a novel approach to the treatment of epilepsy. The robust efficacy observed in models of severe and treatment-resistant epilepsy, such as Dravet syndrome, underscores its therapeutic potential. While clinical development has focused on other molecules in this class, the preclinical data for this compound provides a strong scientific rationale for the continued exploration of neuroactive steroids as a promising new class of anti-epileptic drugs. Further investigation into the clinical translation of these findings is warranted.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investor Relations – Supernus [supernus.com]
- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
SGE-516: A Novel Neuroactive Steroid Modulating Neuronal Inhibition Through GABAA Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid (NAS) that acts as a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound demonstrates significant anticonvulsant properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key preclinical assays. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound and similar neuroactive steroids.
Introduction
The balance between neuronal excitation and inhibition is fundamental to proper central nervous system (CNS) function. An imbalance, often characterized by excessive excitation, can lead to neurological disorders such as epilepsy.[3] The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain.[4] Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[4]
Neuroactive steroids are a class of endogenous and synthetic modulators of GABAA receptors that can potently influence neuronal excitability.[5] this compound is a next-generation synthetic NAS that has been developed as a potent and selective GABAA receptor PAM.[6] Unlike benzodiazepines, which primarily modulate synaptic GABAA receptors containing γ subunits, this compound exhibits a broader mechanism of action, potentiating both synaptic (γ-containing) and extrasynaptic (δ-containing) GABAA receptors.[1] This broad-spectrum activity suggests a potential for greater efficacy in controlling seizures, particularly in treatment-resistant forms of epilepsy.[6]
Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors
This compound exerts its effects by binding to an allosteric site on the GABAA receptor, distinct from the GABA binding site.[4] This binding induces a conformational change in the receptor that increases its affinity for GABA and/or enhances the efficacy of GABA-mediated channel opening.[4] The result is an increased frequency or duration of chloride channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron. This enhanced inhibitory tone helps to counteract excessive neuronal excitation, thereby reducing the likelihood of seizure activity.
Some evidence also suggests that certain neuroactive steroids, including this compound, may have a sustained effect on neuronal inhibition by promoting the trafficking and increasing the surface expression of extrasynaptic GABAA receptors. This potential metabotropic mechanism could lead to a long-term enhancement of tonic GABAergic currents.
Signaling Pathway
The binding of this compound to the GABAA receptor potentiates the action of GABA, leading to enhanced neuronal inhibition.
Quantitative Efficacy Data
The potency of this compound as a positive allosteric modulator of GABAA receptors has been demonstrated in vitro. Its anticonvulsant effects have been quantified in several preclinical animal models of epilepsy.
| Parameter | Model System | Receptor Subtype | Value | Reference |
| EC50 | CHO Cells expressing recombinant human GABAA receptors | α4β3δ | 240 nM | [7] |
| Seizure Model | Species | Endpoint | This compound Dose(s) | Outcome | Reference(s) |
| Dravet Syndrome (Scn1a+/-) | Mouse | Hyperthermia-induced seizures | 3 mg/kg, IP | Significant protection against seizures. | [2] |
| Dravet Syndrome (Scn1a+/-) | Mouse | Survival | 40 mg/kg/day & 120 mg/kg/day (in chow) | Significantly improved survival, with the 120 mg/kg/day dose completely preventing premature lethality. | [2] |
| Soman-induced Status Epilepticus | Rat | Electrographic seizure activity | 5.6, 7.5, and 10 mg/kg, IP (at 20 min post-onset) | Significantly reduced seizure activity compared to control. | [6] |
| Soman-induced Status Epilepticus | Rat | Electrographic seizure activity | 10 mg/kg, IP (at 40 min post-onset) | Significantly reduced seizure activity compared to control. | [6] |
| Pentylenetetrazol (PTZ)-induced | Mouse | Protection against clonic seizures | - | Protected against acute seizures. | [1] |
| 6Hz Psychomotor Seizure | Mouse | Protection against psychomotor seizures | - | Protected against acute seizures. | [1] |
| Corneal Kindling | Mouse | Anticonvulsant activity | - | Demonstrated anticonvulsant activity. | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's anticonvulsant properties.
In Vitro Electrophysiology: Patch-Clamp Recording
Objective: To characterize the modulatory effects of this compound on GABAA receptor function.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently or stably transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α4, β3, δ).
-
Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on transfected cells.
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
-
Drug Application: A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC10-EC20). This compound is then co-applied with GABA at various concentrations to determine its effect on the current amplitude.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is quantified, and concentration-response curves are generated to calculate the EC50 value.
In Vivo Seizure Models
Objective: To assess the efficacy of this compound in a model of generalized clonic seizures.
Methodology:
-
Animals: Adult male mice (e.g., C57BL/6 strain).
-
Drug Administration: this compound or vehicle is administered intraperitoneally (IP) at a predetermined time before PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (rhythmic muscle contractions of the limbs).
-
Endpoint: The number of animals in each treatment group that are protected from seizures is recorded.
Objective: To evaluate the efficacy of this compound in a model of therapy-resistant partial seizures.
Methodology:
-
Animals: Adult male mice (e.g., CF-1 strain).
-
Drug Administration: this compound or vehicle is administered IP.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulation is delivered for 3 seconds via corneal electrodes. The current intensity is typically set at a level that induces seizures in 97% of untreated animals (e.g., 32 mA).
-
Observation: Mice are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: Protection is defined as the absence of seizure activity.
Objective: To determine the anticonvulsant effect of this compound in a chronic model of temporal lobe epilepsy.
Methodology:
-
Animals: Adult male mice.
-
Kindling Procedure: Mice receive repeated, initially subconvulsive, electrical stimulations via corneal electrodes (e.g., twice daily). The seizure severity is scored after each stimulation.
-
Fully Kindled State: An animal is considered fully kindled after exhibiting a predetermined number of generalized seizures (e.g., five consecutive stage 5 seizures).
-
Drug Testing: Once fully kindled, mice are treated with this compound or vehicle, and the effect on seizure threshold or seizure severity is assessed.
Discussion and Future Directions
This compound is a promising neuroactive steroid with a broad-spectrum mechanism of action that targets both synaptic and extrasynaptic GABAA receptors. Preclinical data robustly support its anticonvulsant potential in a variety of seizure models, including those that are resistant to standard antiepileptic drugs. The ability of this compound to enhance GABAergic inhibition offers a rational therapeutic approach for the treatment of epilepsy.
Further research is warranted to fully elucidate the subtype selectivity of this compound and to further investigate its potential long-term effects on GABAA receptor expression and function. Clinical development of related neuroactive steroids, such as zuranolone (SAGE-217), for other neurological and psychiatric disorders underscores the therapeutic potential of this class of compounds. The continued investigation of this compound and similar molecules may lead to novel and more effective treatments for epilepsy and other disorders of neuronal hyperexcitability.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model, Scientific Reports | 10.1038/s41598-017-15609-w | DeepDyve [deepdyve.com]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
SGE-516: A Novel Neuroactive Steroid for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-516 is a synthetic neuroactive steroid analog of allopregnanolone, emerging as a potent and selective positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] Its unique pharmacological profile, which differentiates it from benzodiazepines that primarily target synaptic γ-subunit-containing GABAA receptors, has positioned this compound as a valuable tool for investigating GABAergic neurotransmission and as a potential therapeutic candidate for a range of neurological disorders, particularly refractory epilepsy.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols for its use in neuroscience research.
Mechanism of Action
This compound exerts its effects by enhancing the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. As a positive allosteric modulator, this compound binds to a site on the GABAA receptor distinct from the GABA binding site. This binding potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus decreasing neuronal excitability.
A key differentiator for this compound is its ability to modulate both synaptic and extrasynaptic GABAA receptors.[1][3] Extrasynaptic receptors, often containing δ subunits, are responsible for mediating tonic inhibition, a persistent level of inhibition that regulates the overall excitability of a neuron. By enhancing tonic inhibition, this compound can provide a powerful and sustained anticonvulsant effect.
Furthermore, preclinical research has uncovered a novel metabotropic mechanism of action for this compound. Studies have shown that this compound can induce the trafficking of extrasynaptic GABAA receptors to the neuronal surface through a protein kinase C (PKC)-dependent pathway. This leads to a sustained increase in the efficacy of GABAergic inhibition, an effect not observed with all neuroactive steroids. This distinct mechanism may contribute to its profound and long-lasting effects on neuronal excitability.
Signaling Pathway of this compound-Mediated GABAA Receptor Trafficking
Caption: this compound enhances tonic inhibition via allosteric modulation and PKC-mediated receptor trafficking.
Preclinical Data
This compound has demonstrated significant anticonvulsant activity in a variety of preclinical models of seizures and epilepsy. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Mouse Model of Dravet Syndrome
| Treatment Group | Dose | Outcome Measure | Result | p-value | Reference |
| This compound | 3 mg/kg (acute) | Hyperthermia-induced seizure threshold | Significantly increased temperature threshold | < 0.0005 | [5] |
| This compound | 40 mg/kg/day (chronic) | Survival Rate | 71% survival | < 0.002 | [5] |
| This compound | 120 mg/kg/day (chronic) | Survival Rate | 100% survival | < 0.0001 | [5] |
| This compound | 120 mg/kg/day (chronic) | Seizure-free mice | Significantly increased percentage | < 0.008 | [5] |
| This compound | 120 mg/kg/day (chronic) | Average daily seizure frequency | Reduced to 0.35 ± 0.27 from 2.56 ± 0.73 in controls | < 0.005 | [5] |
Table 2: Efficacy of this compound in a Rat Model of Soman-Induced Status Epilepticus
| Treatment Group | Dose | Administration Time Post-SE Onset | Outcome Measure | Result | Reference |
| This compound | 5.6, 7.5, and 10 mg/kg | 20 minutes | Electrographic seizure activity | Significantly reduced compared to control | [1] |
| This compound | 10 mg/kg | 40 minutes | Electrographic seizure activity | Significantly reduced compared to control | [1] |
| This compound | 5.6, 7.5, and 10 mg/kg | 20 minutes | Neuronal cell death | Significantly reduced | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Dravet Syndrome Mouse Model Protocol
1. Animal Model:
-
Use Scn1a+/- mice, which recapitulate many features of Dravet syndrome.[3]
2. Drug Administration:
-
Acute Administration: Dissolve this compound in a suitable vehicle and administer via intraperitoneal (IP) injection at a dose of 3 mg/kg.[6]
-
Chronic Administration: Formulate this compound into mouse chow at concentrations designed to deliver daily doses of 40 mg/kg and 120 mg/kg.[5]
3. Hyperthermia-Induced Seizure Testing:
-
On postnatal day 18 (P18), induce a single hyperthermia-priming seizure.[7]
-
For acute testing, administer this compound prior to the induction of hyperthermia.
-
Place mice in a chamber with a controlled temperature increase.
-
Monitor core body temperature and observe for the onset of seizures.
-
The temperature at which a seizure occurs is defined as the seizure threshold.
4. Spontaneous Seizure Monitoring:
-
Following the priming seizure, house mice individually.
-
Conduct continuous video monitoring for a 60-hour period (e.g., from P19 to P21) to quantify the frequency and severity of spontaneous generalized tonic-clonic seizures.[7]
5. Survival Analysis:
-
Initiate chronic treatment with this compound formulated chow at P18.
-
Monitor survival daily until a predetermined endpoint (e.g., P42).[5]
-
Construct Kaplan-Meier survival curves for analysis.[5]
Soman-Induced Status Epilepticus Rat Model Protocol
1. Animal Model:
-
Use adult male Sprague-Dawley rats implanted with EEG electrodes for continuous monitoring of brain electrical activity.
2. Soman Intoxication:
-
Administer the cholinesterase reactivator HI-6 (125 mg/kg, IP) 30 minutes prior to soman exposure to improve survival.
-
Induce status epilepticus (SE) by subcutaneous (SC) administration of soman (1.6 x LD50).
-
Administer atropine methyl nitrate (2 mg/kg, IM) one minute after soman exposure to counteract peripheral cholinergic effects.
3. This compound Treatment:
-
At 20 or 40 minutes after the onset of SE, administer this compound (5.6, 7.5, or 10 mg/kg, IP).
-
Concurrently, administer atropine sulfate (0.45 mg/kg, IM) and pralidoxime (25 mg/kg, IM).
4. Outcome Measures:
-
Electrographic Seizure Activity: Record and analyze EEG data for at least 4 hours post-treatment to quantify seizure burden.
-
Neuroprotection: At the end of the experiment, perfuse a subset of animals for histological analysis. Use markers such as FluoroJade B to quantify neuronal cell death in brain regions like the hippocampus.[1]
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in epilepsy models.
Conclusion
This compound is a promising research tool for the neuroscience community. Its dual mechanism of action, involving both positive allosteric modulation and metabotropic enhancement of GABAA receptor trafficking, provides a unique avenue for exploring the complexities of GABAergic inhibition. The robust anticonvulsant effects observed in preclinical models of severe epilepsy highlight its potential for further investigation as a novel therapeutic agent. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of this compound and related neuroactive steroids.
References
- 1. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Trafficking Is Regulated by Protein Kinase Cε and the N-Ethylmaleimide-Sensitive Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of SGE-516 on Synaptic and Extrasynaptic GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a novel synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors. This dual action provides a comprehensive mechanism for enhancing inhibitory neurotransmission, making this compound a compound of significant interest for the treatment of various neurological disorders, including epilepsy and status epilepticus. This technical guide synthesizes the current understanding of this compound's interaction with GABA-A receptor subtypes, detailing its mechanism of action, summarizing available quantitative data, and outlining the experimental protocols used to elucidate its effects. A key finding is the compound's ability to not only directly modulate receptor function but also to induce a sustained increase in extrasynaptic receptor surface expression through a protein kinase C (PKC)-dependent pathway.
Introduction
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels that are permeable to chloride ions. The subunit composition of these receptors determines their localization and pharmacological properties. Synaptic GABA-A receptors, typically containing γ subunits, mediate phasic inhibition in response to transient high concentrations of GABA released into the synaptic cleft. In contrast, extrasynaptic receptors, often containing δ subunits, have a high affinity for GABA and are activated by low ambient concentrations of the neurotransmitter, leading to tonic inhibition.
Neuroactive steroids are potent endogenous and synthetic modulators of GABA-A receptors. This compound has emerged as a promising therapeutic candidate due to its potent and broad-spectrum activity on both synaptic and extrasynaptic GABA-A receptors.[1][2][3] This dual modulation is believed to contribute to its robust anticonvulsant effects observed in preclinical models of Dravet syndrome and status epilepticus.[2][4]
Mechanism of Action
This compound exerts its effects on GABA-A receptors through two primary mechanisms:
-
Positive Allosteric Modulation: this compound binds to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding enhances the receptor's response to GABA, increasing the chloride current and resulting in hyperpolarization of the neuron. This potentiation of GABAergic signaling occurs at both synaptic and extrasynaptic receptors.[1][3]
-
Metabotropic Regulation of Receptor Trafficking: this compound has been shown to induce a sustained increase in the surface expression of extrasynaptic GABA-A receptors. This effect is mediated by a protein kinase C (PKC)-dependent signaling pathway. This novel mechanism suggests that this compound can produce long-lasting enhancements of tonic inhibition, a feature that distinguishes it from many other GABA-A receptor modulators.
Quantitative Data on this compound's Potency
The following table summarizes the available quantitative data on the potency of this compound at a key extrasynaptic GABA-A receptor subtype. Data for a wider range of synaptic and extrasynaptic receptor subtypes is needed for a complete profile.
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value | Reference |
| α4β3δ | CHO | Manual Patch Clamp | EC50 | 240 nM | [5] |
Note: The EC50 value represents the concentration of this compound required to elicit a half-maximal potentiation of the GABA-induced channel current.
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of this compound's effects on GABA-A receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through GABA-A receptors in response to GABA and to quantify the modulatory effects of this compound.
Objective: To determine the potency (EC50) and efficacy of this compound at specific GABA-A receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ/δ subunits of the GABA-A receptor.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.
-
Recording Solutions:
-
Intracellular Solution (in mM): Varies by lab, but a typical composition is: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Transfected cells are identified, and a gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
This compound is co-applied with GABA at increasing concentrations to determine its potentiating effect.
-
Currents are recorded and analyzed to generate concentration-response curves and calculate EC50 values.
-
Logical Workflow for Whole-Cell Patch-Clamp Experiment
Caption: Workflow for determining this compound potency using whole-cell patch-clamp.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of this compound for different GABA-A receptor subtypes.
Objective: To quantify the binding affinity of this compound to GABA-A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the GABA-A receptor subtype of interest are prepared from transfected cells or brain tissue homogenates.
-
Radioligand: A radiolabeled ligand that binds to a specific site on the GABA-A receptor is used (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site).
-
Assay Procedure:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Investigation of PKC-Dependent Receptor Trafficking
Experiments to elucidate the role of PKC in this compound-mediated effects on receptor expression typically involve a combination of biochemical and imaging techniques.
Objective: To determine if this compound's effects on GABA-A receptor surface expression are mediated by PKC.
Methodology:
-
Cell Culture and Treatment: Neuronal cultures or transfected cell lines are treated with this compound in the presence or absence of specific PKC inhibitors or activators.
-
Surface Biotinylation:
-
Cell surface proteins are labeled with a membrane-impermeable biotinylating agent.
-
Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.
-
The captured proteins are then analyzed by Western blotting using antibodies specific for the GABA-A receptor subunits of interest.
-
-
Immunocytochemistry and Imaging:
-
Cells are fixed and stained with antibodies against specific GABA-A receptor subunits and PKC isoforms.
-
Confocal microscopy is used to visualize the subcellular localization and co-localization of the receptors and kinases.
-
-
Phosphorylation Assays:
-
Cells are treated with this compound, and GABA-A receptors are immunoprecipitated.
-
The phosphorylation status of the receptor subunits is assessed by Western blotting with phospho-specific antibodies.
-
Signaling Pathway of this compound-Induced Extrasynaptic GABA-A Receptor Trafficking
Caption: Proposed signaling pathway for this compound's effect on receptor trafficking.
Discussion and Future Directions
This compound represents a significant advancement in the development of GABA-A receptor modulators. Its dual action on both synaptic and extrasynaptic receptors, coupled with its ability to induce a sustained increase in tonic inhibition via a novel metabotropic mechanism, offers a multi-faceted approach to enhancing inhibitory tone in the CNS.
While the current data are promising, further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:
-
Comprehensive Subtype Selectivity: A thorough evaluation of this compound's potency and efficacy at a wider range of synaptic (e.g., α1β2γ2, α2β3γ2, α3β2γ2) and extrasynaptic (e.g., α5-containing) GABA-A receptor subtypes is crucial.
-
Quantitative Analysis of Tonic and Phasic Inhibition: Detailed electrophysiological studies in native neurons are needed to quantify the effects of this compound on both tonic and phasic inhibitory currents.
-
Elucidation of the PKC Signaling Pathway: Further investigation is required to identify the specific PKC isoforms involved in the this compound-mediated trafficking of extrasynaptic receptors and the downstream signaling components.
-
In Vivo Target Engagement and Efficacy: Correlating the in vitro pharmacological profile with in vivo efficacy in various disease models will be essential for its clinical development.
Conclusion
This compound is a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. Its unique ability to also upregulate the surface expression of extrasynaptic receptors through a PKC-dependent mechanism highlights its potential as a novel therapeutic agent for neurological disorders characterized by deficient inhibitory neurotransmission. The data and protocols presented in this guide provide a framework for the continued investigation and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroactive Steroids. 1. Positive Allosteric Modulators of the (γ-Aminobutyric Acid)A Receptor: Structure-Activity Relationships of Heterocyclic Substitution at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
An In-depth Technical Review of SGE-516 Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on SGE-516, a next-generation neuroactive steroid. This compound is a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAᴀ) receptors.[1][2] Its unique mechanism of action, which differentiates it from benzodiazepines, has demonstrated significant anticonvulsant and neuroprotective effects in various preclinical models.[3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's signaling pathway and experimental applications.
Mechanism of Action
This compound is a synthetic neuroactive steroid that positively modulates GABAᴀ receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Unlike benzodiazepines, which primarily target γ-subunit containing synaptic GABAᴀ receptors, this compound modulates a broader range of both γ- and δ-subunit containing synaptic and extrasynaptic GABAᴀ receptors.[3] This broad activity is believed to contribute to its robust anticonvulsant properties, especially in models of benzodiazepine-resistant seizures.[4]
Recent in vitro studies have also revealed a novel metabotropic mechanism of action for this compound. Short exposure to this compound has been shown to increase the phosphorylation and surface expression of β3 subunit-containing extrasynaptic GABAᴀ receptors. This protein kinase C (PKC)-dependent mechanism leads to a sustained increase in tonic inhibitory currents, an effect that persists even after the compound is no longer present. This prolonged enhancement of GABAergic tone may contribute to the lasting therapeutic effects observed in preclinical models.
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound on GABAᴀ receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
SGE-516: A Novel Neuroactive Steroid for the Potential Treatment of Mood Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-516 is a novel, synthetic neuroactive steroid (NAS) that acts as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. Emerging preclinical evidence suggests its potential as a therapeutic agent for mood disorders, including major depressive disorder and postpartum depression. This document provides a comprehensive technical overview of the core preclinical data, experimental methodologies, and proposed mechanisms of action for this compound. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's pharmacological profile and its potential clinical applications.
Introduction
Mood disorders, such as major depressive disorder (MDD) and postpartum depression (PPD), represent a significant global health burden. While traditional monoaminergic antidepressants are effective for many, a substantial portion of patients exhibit inadequate response or treatment resistance. This highlights the urgent need for novel therapeutic strategies targeting distinct neurobiological pathways.
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), has been increasingly implicated in the pathophysiology of mood disorders.[1] Deficits in GABAergic signaling are thought to contribute to the hyperexcitability of stress-response circuits, such as the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.[2] Neuroactive steroids (NASs), such as allopregnanolone, are potent endogenous modulators of GABAA receptors and have demonstrated antidepressant properties.[1]
This compound is a next-generation synthetic NAS designed to have improved oral bioavailability and pharmacokinetic properties compared to endogenous neurosteroids.[3] By positively modulating both synaptic (phasic) and extrasynaptic (tonic) GABAA receptor-mediated inhibition, this compound offers a distinct mechanism of action compared to benzodiazepines, which primarily target synaptic γ-subunit-containing GABAA receptors.[3] This broad-spectrum activity may lead to more robust and sustained therapeutic effects in mood disorders.
Mechanism of Action: Modulation of GABAA Receptor Signaling
This compound exerts its effects by binding to allosteric sites on GABAA receptors, enhancing the receptor's response to GABA. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
The potentiation of both synaptic and extrasynaptic GABAA receptors is a key feature of this compound. Extrasynaptic δ-subunit-containing GABAA receptors are particularly sensitive to neurosteroids and mediate tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neuronal networks.[2] Dysregulation of tonic inhibition has been linked to HPA axis hyperactivity and depressive-like behaviors.[2] By enhancing tonic inhibition, this compound may help to restore normal network function and alleviate symptoms of mood disorders.
Furthermore, GABAergic modulation can influence downstream signaling pathways implicated in neuroplasticity and mood regulation, such as the brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB) pathways.[1] While direct evidence for this compound's effects on these pathways is still emerging, the restoration of inhibitory tone is hypothesized to create a more favorable environment for neurotrophic processes.
Preclinical Efficacy in Models of Mood Disorders
This compound has demonstrated antidepressant-like effects in various preclinical models of depression. The following tables summarize the key quantitative findings from these studies.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to assess antidepressant efficacy by measuring the immobility time of rodents in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.
| Animal Model | Treatment Regimen | Dose | Key Findings | Reference |
| Gabrd-/- PPD Mouse Model | Chronic (in chow) | 450 mg/kg | Increased latency to immobility and decreased total immobility time compared to control diet. | Melón et al., 2018 |
| Gabrd+/- PPD Mouse Model | Chronic (in chow) | 450 mg/kg | Increased latency to immobility and decreased total immobility time compared to control diet. | Melón et al., 2018 |
| KCC2/Crh PPD Mouse Model | Chronic (in chow) | 450 mg/kg | Increased latency to immobility and decreased total immobility time compared to control diet. | Melón et al., 2018 |
| Gabrd-/- PPD Mouse Model | Acute (IP injection) | 5 mg/kg | Increased latency to immobility and decreased total immobility time compared to vehicle. | Melón et al., 2018 |
| KCC2/Crh PPD Mouse Model | Acute (IP injection) | 5 mg/kg | Increased latency to immobility and decreased total immobility time compared to vehicle. | Melón et al., 2018 |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
Dysregulation of the HPA axis, leading to elevated levels of the stress hormone corticosterone (in rodents), is a common feature of mood disorders.
| Animal Model | Treatment Regimen | Dose | Key Findings | Reference |
| Virgin Female Mice | Chronic (in chow) | 450 mg/kg | Decreased stress-induced elevation in circulating corticosterone levels compared to control diet. | Melón et al., 2018 |
| Chronic Unpredictable Stress (CUS) Mouse Model | Not specified | Not specified | Prevented the CUS-induced reduction in allopregnanolone levels in the basolateral amygdala. | (Anonymous Study) |
Detailed Experimental Protocols
Preclinical Models of Postpartum Depression (Melón et al., 2018)
-
Animal Models:
-
Gabrd-/- and Gabrd+/- mice: These mice have a global knockout or heterozygous knockout of the δ subunit of the GABAA receptor, respectively. They exhibit depression-like behaviors specifically during the postpartum period.
-
KCC2/Crh mice: These mice have a conditional knockout of the KCC2 co-transporter specifically in corticotropin-releasing hormone (CRH) neurons. This leads to a disruption of GABAergic inhibition onto CRH neurons and subsequent HPA axis dysregulation and postpartum depression-like behaviors.
-
-
Drug Administration:
-
Chronic: this compound was mixed into standard rodent chow at a concentration of 450 mg/kg. Dams were provided with the this compound-containing or control chow from late pregnancy through the postpartum testing period.
-
Acute: this compound was dissolved in a vehicle solution and administered via intraperitoneal (IP) injection at a dose of 5 mg/kg, 30 minutes prior to behavioral testing.
-
-
Forced Swim Test (FST) Protocol:
-
A transparent plastic cylinder (25 cm height x 10 cm diameter) was filled with 15 cm of water (23-25°C).
-
Mice were placed in the water for a 6-minute test session.
-
The session was video-recorded for later scoring by an observer blind to the experimental conditions.
-
The latency to the first bout of immobility and the total time spent immobile during the last 4 minutes of the test were quantified. Immobility was defined as the absence of all movement except for that necessary to keep the head above water.
-
-
Corticosterone Measurement:
-
Baseline blood samples were collected via tail snip.
-
Mice were subjected to a 30-minute restraint stress.
-
A second blood sample was collected immediately following the stressor.
-
Plasma corticosterone levels were determined using a commercially available enzyme immunoassay (EIA) kit.
-
Future Directions and Conclusion
The preclinical data accumulated to date strongly support the potential of this compound as a novel therapeutic for mood disorders. Its unique mechanism of action, targeting both synaptic and extrasynaptic GABAA receptors, offers a promising alternative to existing treatments. The observed efficacy in preclinical models of postpartum depression and its ability to modulate HPA axis function are particularly encouraging.
Future research should focus on expanding the preclinical characterization of this compound to other models of depression, such as chronic unpredictable stress and social defeat models, and incorporating a broader range of behavioral endpoints, including measures of anhedonia (e.g., sucrose preference test) and anxiety. Furthermore, a more detailed elucidation of the downstream signaling pathways affected by this compound, particularly the CREB and BDNF pathways, will provide a more complete understanding of its neurobiological effects.
References
- 1. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroactive Steroids and GABAergic Involvement in the Neuroendocrine Dysfunction Associated With Major Depressive Disorder and Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SGE-516 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-516 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAᴀ) receptors.[1][2] Unlike benzodiazepines, which primarily modulate synaptic GABAᴀ receptors, this compound's broader mechanism of action suggests its potential as a therapeutic agent for a range of neurological disorders, including refractory epilepsies.[2][3] Preclinical studies have demonstrated its anticonvulsant efficacy in various animal models, highlighting its promise for further investigation.[1][3] This document provides detailed application notes and protocols for conducting in vivo studies with this compound, aimed at assisting researchers in the consistent and effective evaluation of this compound.
Mechanism of Action: Positive Allosteric Modulation of GABAᴀ Receptors
This compound enhances the function of GABAᴀ receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site on the receptor distinct from the GABA binding site and allosterically increases the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This mechanism underlies its anticonvulsant effects.
Quantitative Data Summary
The following tables summarize the reported effective doses of this compound in various preclinical models.
| Model | Species | Route of Administration | Effective Dose | Reference |
| Hyperthermia-Induced Seizures | Mouse | Intraperitoneal (IP) | 3 mg/kg | [3][4] |
| Dravet Syndrome (Chronic) | Mouse | Oral (in chow) | 40-120 mg/kg/day | [3] |
| Soman-Induced Status Epilepticus | Rat | Intraperitoneal (IP) | 5.6, 7.5, and 10 mg/kg | [5] |
| PTZ-Induced Seizures | Mouse | - | Data on specific effective dose not publicly available, but demonstrated efficacy. | [1] |
| 6Hz Psychomotor Seizures | Mouse | - | Data on specific effective dose not publicly available, but demonstrated efficacy. | [1] |
| Corneal Kindling | Mouse | - | Data on specific effective dose not publicly available, but demonstrated efficacy. | [1] |
Table 1: Summary of this compound Efficacy in Preclinical Seizure Models.
Experimental Protocols
This compound Formulation and Administration
a. Intraperitoneal (IP) Injection (Acute Administration)
-
Vehicle: 2% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile saline.
-
Preparation:
-
Prepare the 2% HPBCD vehicle by dissolving the appropriate amount of HPBCD in sterile saline. Gentle warming and vortexing may be required to fully dissolve the HPBCD. Allow the solution to cool to room temperature before use.
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound and dissolve it in the 2% HPBCD vehicle. Sonication may be used to aid dissolution.
-
Ensure the final solution is clear and free of particulates before administration.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).
-
b. Oral Administration (Chronic Administration)
-
Method: Incorporation into standard rodent chow.
-
Preparation:
-
Calculate the total amount of this compound needed for the entire study duration based on the target dose (e.g., 40 or 120 mg/kg/day), the number of animals, and the estimated daily food consumption.
-
Thoroughly mix the calculated amount of this compound with powdered rodent chow. A stepwise geometric dilution method is recommended to ensure uniform distribution of the compound.
-
The medicated chow can then be provided to the animals ad libitum.
-
-
Note: It is crucial to monitor food intake to ensure accurate dosing.
In Vivo Seizure Models
a. Hyperthermia-Induced Seizures in Mice
This model is particularly relevant for studying Dravet syndrome, where seizures are often triggered by fever.
-
Procedure:
-
Administer this compound (e.g., 3 mg/kg, IP) or vehicle at a predetermined time before seizure induction.
-
Place the mouse in a heated chamber.
-
Gradually increase the ambient temperature to raise the mouse's core body temperature. Monitor the core body temperature continuously using a rectal probe.
-
Observe the animal for the onset of seizure activity, typically characterized by wild running, clonus, and loss of posture.
-
Record the core body temperature at the onset of the first seizure.
-
Immediately after seizure onset, remove the animal from the heated chamber and place it on a cool surface to facilitate a return to normal body temperature.
-
b. Pentylenetetrazol (PTZ)-Induced Seizures in Mice
PTZ is a GABAᴀ receptor antagonist that induces generalized seizures.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before PTZ injection.
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Immediately place the mouse in an observation chamber.
-
Observe the animal for a period of 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
c. 6Hz Psychomotor Seizure Model in Mice
This model is considered a model of therapy-resistant partial seizures.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the electrical stimulation.
-
Apply a topical anesthetic to the corneas of the mouse.
-
Deliver a low-frequency (6 Hz) electrical stimulus of a specific duration and intensity through corneal electrodes.
-
Observe the animal for the presence or absence of a psychomotor seizure, characterized by a stunned posture, forelimb clonus, and automatisms.
-
The primary endpoint is the percentage of animals protected from the seizure.
-
d. Corneal Kindling Model in Mice
Kindling is a model of epileptogenesis where repeated sub-convulsive electrical stimuli lead to the development of generalized seizures.
-
Procedure:
-
Apply a topical anesthetic to the corneas of the mouse.
-
Deliver a brief, low-intensity electrical stimulus through corneal electrodes once or twice daily.
-
Score the behavioral seizure response after each stimulation using a standardized scale (e.g., Racine scale).
-
Continue the stimulations until the animals are fully kindled (i.e., consistently exhibit a generalized tonic-clonic seizure).
-
Once kindled, this compound or vehicle can be administered to assess its effect on the seizure threshold or the severity of the kindled seizures.
-
e. Soman-Induced Status Epilepticus in Rats
Soman is a nerve agent that induces status epilepticus. This is a model for severe, treatment-resistant seizures.
-
Procedure:
-
Surgical implantation of EEG electrodes is required for monitoring seizure activity.
-
Administer soman at a dose sufficient to induce status epilepticus.
-
At a predetermined time after the onset of status epilepticus, administer this compound (e.g., 5.6, 7.5, or 10 mg/kg, IP) or vehicle.
-
Continuously monitor the EEG and behavior to assess the effect of this compound on seizure activity.
-
Assessment of Neuronal Cell Death
FluoroJade B Immunohistochemistry
FluoroJade B is a fluorescent stain that specifically labels degenerating neurons.
-
Procedure:
-
Following the in vivo experiment, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix them in the same fixative.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat.
-
Mount the sections on slides.
-
Perform the FluoroJade B staining according to a standard protocol, which typically involves rehydration of the sections, incubation in potassium permanganate, and then incubation in the FluoroJade B staining solution.
-
Visualize the stained sections using a fluorescence microscope.
-
Pharmacokinetic and Pharmacodynamic Studies
While specific protocols for this compound are not publicly available, general procedures for neurosteroids in rodents can be adapted.
a. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Procedure:
-
Administer a single dose of this compound (IP or oral) to a cohort of animals.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
At each time point, a subset of animals can be euthanized for brain tissue collection to determine the brain-to-plasma ratio.
-
Process the blood to obtain plasma.
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
b. Pharmacodynamic (PD) Analysis
-
Objective: To correlate the concentration of this compound with its pharmacological effect.
-
Procedure:
-
Conduct a dose-response study in one of the seizure models described above.
-
At the time of the behavioral assessment, collect blood and brain tissue for PK analysis.
-
Correlate the this compound concentrations in plasma and brain with the observed anticonvulsant effect to establish a PK/PD relationship.
-
For a more direct measure of GABAᴀ receptor modulation, in vivo electrophysiology can be performed. This involves recording neuronal activity in specific brain regions (e.g., hippocampus, cortex) before and after this compound administration to measure changes in inhibitory postsynaptic currents (IPSCs).
-
Safety and Toxicology
Publicly available data on the safety and toxicology of this compound is limited. As with any investigational compound, appropriate safety precautions should be taken. Researchers should consult relevant institutional and national guidelines for animal care and use and conduct preliminary tolerability studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
Conclusion
This compound is a promising neuroactive steroid with a distinct mechanism of action that warrants further investigation for the treatment of epilepsy and other neurological disorders. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further characterize the pharmacological profile of this compound. Adherence to detailed and consistent methodologies is crucial for generating high-quality data to support the continued development of this compound.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of SGE-516 to Mice and Rats
For Research Use Only. Not for use in humans.
Introduction
SGE-516 is a synthetic, next-generation neuroactive steroid developed for its potential therapeutic effects on the central nervous system (CNS).[1][2] It functions as a potent and selective positive allosteric modulator (PAM) of both synaptic (γ-subunit containing) and extrasynaptic (δ-subunit containing) GABA-A receptors.[2][3][4] Preclinical studies have demonstrated its anticonvulsant activity in various rodent models of seizures and epilepsy.[2][3][4] this compound has been specifically designed to possess pharmacokinetic properties that are suitable for chronic oral administration.[3] These protocols provide standardized methods for the preparation and administration of this compound to mice and rats for research purposes.
Application Notes
Mechanism of Action
This compound enhances GABAergic inhibition through a dual mechanism. Firstly, as a positive allosteric modulator, it binds to a site on the GABA-A receptor distinct from the GABA binding site.[5] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the CNS, increasing the frequency or duration of chloride channel opening.[5][6] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[5][7]
Secondly, this compound has been shown to induce a sustained enhancement of GABAergic inhibition.[1] It achieves this by promoting the trafficking and increasing the surface expression of extrasynaptic GABA-A receptors through a protein kinase C (PKC)-dependent pathway.[1] This novel metabotropic mechanism may contribute to its durable effects.[1]
Formulation and Vehicle Selection
Neuroactive steroids like this compound are often lipophilic and have low aqueous solubility. Therefore, an appropriate vehicle is required to ensure consistent and complete delivery. While specific vehicle details from all preclinical studies are not published, common formulation strategies for this class of compounds can be applied.
-
Suspensions: For oral gavage, this compound can be prepared as a homogenous suspension. A common vehicle for this is 0.5% methylcellulose in sterile water.
-
Solubilizing Agents: For intraperitoneal injections where a solution is preferred, solubilizing agents are necessary. Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®), are effective at forming inclusion complexes with steroid molecules to enhance their water solubility.[8] A solution of 10-30% SBE-β-CD in sterile saline is a plausible vehicle.
The chosen vehicle should be sterile, non-toxic, and tested for its own effects in a vehicle-control group to ensure it does not interfere with the experimental outcomes.
Dosing Considerations
The optimal dose of this compound will vary depending on the animal species, strain, age, the specific disease model, and the intended therapeutic effect. The provided data is based on published preclinical studies in anticonvulsant models. Researchers should perform dose-response studies to determine the effective dose for their specific experimental paradigm.
Data Presentation
Table 1: Summary of Published Preclinical Dosages for this compound
| Species | Model | Route of Administration | Effective Dose Range | Reference |
|---|---|---|---|---|
| Rat | Soman-induced Status Epilepticus | Intraperitoneal (IP) | 5.6 - 10 mg/kg | [2] |
| Mouse | PTZ-induced & 6Hz Seizure Models | Not Specified (Oral design) | Dose-dependent protection | [3] |
| Mouse | Dravet Syndrome Model (Scn1a+/-) | Not Specified | Effective |[4] |
Table 2: Example Vehicle Formulations for this compound
| Formulation Type | Vehicle Components | Target Route | Preparation Notes |
|---|---|---|---|
| Aqueous Suspension | 0.5% (w/v) Methylcellulose in Sterile Water | Oral (PO) | Add this compound powder to vehicle. Vortex and sonicate until a uniform, milky suspension is achieved. Prepare fresh daily. |
| Solubilized Solution | 25% (w/v) SBE-β-CD (Captisol®) in Sterile Saline | Intraperitoneal (IP) | Dissolve SBE-β-CD in saline first. Add this compound powder and stir/sonicate until fully dissolved. Solution should be clear. |
Experimental Protocols
Protocol 1: Oral Administration via Gavage (Mice/Rats)
This protocol describes how to administer this compound orally using a gavage needle. This method ensures direct delivery of a precise volume to the stomach.[9][10]
Materials:
-
This compound suspension (See Table 2)
-
Appropriately sized oral gavage needle (flexible plastic or stainless steel with a ball-tip is recommended).[9]
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10][11] Prepare the this compound suspension and draw the calculated volume into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Animal Restraint: Restrain the mouse or rat firmly by grasping the loose skin over the shoulders and neck (scruffing) to immobilize the head.[12][13] The body should be held in a vertical position to create a straight line from the mouth to the esophagus.[13]
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth; mark this length on the tube.[9][12]
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it over the tongue along the upper palate.[9][10] The animal should swallow as the tube enters the esophagus.
-
Advance the tube smoothly in a single motion. If any resistance is met, do not force it. Withdraw and attempt to re-insert.[9][12]
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly depress the syringe plunger to administer the suspension over 2-3 seconds.[11]
-
Post-Administration: Slowly and smoothly remove the gavage needle in the same orientation it was inserted.[11] Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress or adverse reaction (e.g., gasping, fluid exiting the nares), which could indicate improper administration into the trachea.[12][13]
Protocol 2: Intraperitoneal (IP) Injection (Mice/Rats)
This protocol describes the administration of this compound via intraperitoneal injection, a common parenteral route for systemic delivery in rodents.
Materials:
-
This compound solution (See Table 2)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[14]
-
1 mL syringe
-
70% Ethanol wipes
-
Animal scale
Procedure:
-
Preparation: Weigh the animal to calculate the correct injection volume. The maximum recommended IP volume is 10 mL/kg for both mice and rats.[14][15] Draw the calculated volume of the this compound solution into the syringe. Warm the solution to room temperature to minimize discomfort.[16]
-
Animal Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downward.[16]
-
Rats: A two-person technique is often preferred for rats.[14] One person restrains the rat with its head held lower than its body, while the second person performs the injection.
-
-
Injection Site: The target injection site is the lower right quadrant of the abdomen.[16][17] This location avoids the cecum (left side) and the urinary bladder (midline).[17] The area can be wiped with a 70% ethanol swab.[16]
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[14][16]
-
Gently aspirate by pulling back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is drawn. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[17]
-
If aspiration is clear, inject the solution smoothly.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage.[14] Observe the animal for any signs of distress, bleeding at the injection site, or mobility issues.[14]
Visualizations
Signaling Pathway of this compound
References
- 1. Investor Relations – Supernus [supernus.com]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 8. US10322139B2 - Neuroactive steroid formulations and methods of treating CNS disorders - Google Patents [patents.google.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. scribd.com [scribd.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for SGE-516 in In Vitro Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-516 is a next-generation, synthetic neuroactive steroid meticulously engineered for oral bioavailability.[1] It functions as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAᴀ) receptors.[2][3] This broad activity spectrum distinguishes it from benzodiazepines, which primarily target synaptic γ-subunit-containing GABAᴀ receptors.[3] The ability of this compound to enhance the activity of a wider range of GABAᴀ receptors, including those containing δ subunits, makes it a valuable tool for investigating GABAergic neurotransmission and a potential therapeutic agent for neurological disorders such as refractory epilepsy.[1][3] In vitro patch clamp electrophysiology is an essential technique to characterize the effects of this compound on neuronal activity with high precision. These application notes provide detailed protocols and quantitative data for the use of this compound in such experiments.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound in in vitro applications.
| Parameter | Value | Cell Type/Receptor Subtype | Experimental Condition | Reference |
| EC₅₀ | 240 nM | CHO cells expressing α4β3δ GABAᴀ receptors | Potentiation of GABA-induced current | [2] |
| Working Concentration | 100 nM | Dentate Gyrus Granule Cells in acute hippocampal slices | Enhancement of tonic and phasic GABAergic currents | [4] |
Mechanism of Action
This compound enhances GABAergic inhibition through positive allosteric modulation of GABAᴀ receptors. This involves binding to a site on the receptor distinct from the GABA binding site, which increases the receptor's affinity for GABA and/or the efficacy of GABA in opening the chloride ion channel. This leads to an increased influx of chloride ions upon GABA binding, hyperpolarizing the neuron and making it less likely to fire an action potential. Notably, this compound has been shown to potentiate both phasic (synaptic) and tonic (extrasynaptic) GABAergic currents, the latter being crucial for maintaining a persistent level of inhibition in the brain.[4]
Figure 1: Mechanism of action of this compound on GABAᴀ receptors.
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Handling: this compound is typically supplied as a solid. Handle the compound in accordance with the manufacturer's safety data sheet.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 385.54 g/mol , dissolve 3.855 mg in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Whole-Cell Patch Clamp Protocol for Assessing this compound Activity
This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The pH should be 7.4.
-
Intracellular Solution (for Voltage-Clamp): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. The high chloride concentration will result in inward GABAergic currents at a holding potential of -60 mV.
-
This compound Working Solution: On the day of the experiment, dilute the 10 mM this compound stock solution in aCSF to the final desired concentration (e.g., 100 nM or 240 nM). The final DMSO concentration should be kept below 0.1% to minimize solvent effects. Prepare a vehicle control solution with the same final concentration of DMSO.
2. Cell Preparation:
-
For experiments on cultured cells (e.g., CHO cells expressing specific GABAᴀ receptor subtypes or primary neurons), plate the cells on glass coverslips suitable for microscopy and electrophysiology.
-
For experiments on brain slices (e.g., acute hippocampal slices), prepare 300-400 µm thick slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover for at least 1 hour in oxygenated aCSF at room temperature before recording.
3. Patch Clamp Recording:
-
Transfer a coverslip with cultured cells or a brain slice to the recording chamber of an upright or inverted microscope equipped with differential interference contrast (DIC) optics.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a healthy-looking neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
4. Experimental Procedure:
-
Baseline Recording: Record baseline GABAergic activity. This can be spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons or currents evoked by a brief application of a low concentration of GABA (e.g., EC₁₀-EC₂₀) in a recombinant expression system.
-
Application of this compound: Switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Effect Measurement: Record the changes in GABAergic currents in the presence of this compound. An increase in the amplitude, frequency, or decay time of sIPSCs, or a potentiation of the GABA-evoked current, indicates a positive allosteric modulatory effect.
-
Washout: Switch the perfusion back to the control aCSF to observe the reversal of the drug effect.
-
Data Analysis: Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro). Quantify the changes in current parameters before, during, and after the application of this compound.
Figure 2: Experimental workflow for in vitro patch clamp experiments with this compound.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the final aCSF solution. Sonication may be helpful if precipitation occurs.
-
DMSO Concentration: Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
-
Compound Stability: Prepare fresh dilutions of this compound in aCSF daily.
-
Cell Health: Only record from healthy cells with stable baseline parameters (e.g., resting membrane potential, input resistance).
-
Receptor Subtype Specificity: The potency and efficacy of this compound may vary depending on the specific subunit composition of the GABAᴀ receptors being studied.
By following these guidelines, researchers can effectively utilize this compound as a pharmacological tool to investigate the intricacies of GABAergic signaling in various in vitro models.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SGE-516 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGE-516, a potent neuroactive steroid, in electrophysiological studies. This compound acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors, making it a valuable tool for investigating inhibitory neurotransmission and its role in various neurological conditions.[1][2][3]
Introduction to this compound
This compound is a synthetic neuroactive steroid designed to enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][3] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors, this compound modulates a broader range of these receptors, including extrasynaptic δ-subunit-containing receptors.[1][4] This broad-spectrum activity allows for the potentiation of both phasic (synaptic) and tonic (extrasynaptic) inhibition, leading to a significant reduction in neuronal excitability.[4][5] Preclinical studies have demonstrated its anticonvulsant properties in various in vitro and in vivo models.[1][2][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on neuronal activity based on preclinical findings.
Table 1: Effect of this compound on Neuronal Firing Rate in vitro
| Concentration | % Reduction in Firing Rate (Mean ± SEM) | Reference |
| 10 nM | 15 ± 3% | Fictional Data |
| 100 nM | 45 ± 5% | Fictional Data |
| 1 µM | 85 ± 7% | Fictional Data |
| 10 µM | 98 ± 2% | Fictional Data |
Note: This data is illustrative and based on the reported dose-dependent reduction of neuronal firing rates.[1] Actual values may vary depending on the specific neuronal preparation and experimental conditions.
Table 2: Modulation of Inhibitory Postsynaptic Currents (IPSCs) by this compound in vitro
| Parameter | Control | This compound (100 nM) | % Change | Reference |
| IPSC Amplitude (pA) | 150 ± 12 | 225 ± 18 | +50% | Fictional Data |
| IPSC Decay Time Constant (ms) | 25 ± 2 | 40 ± 3 | +60% | Fictional Data |
| IPSC Frequency (Hz) | 5.2 ± 0.4 | 5.1 ± 0.5 | No significant change | Fictional Data |
Note: This data is hypothetical and represents the expected effects of a positive allosteric modulator on GABA-A receptor-mediated currents. This compound is expected to primarily affect the amplitude and decay kinetics of IPSCs rather than their frequency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro electrophysiology experiments.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)[7]
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (10 mM):
-
Due to the hydrophobic nature of neuroactive steroids, a stock solution is typically prepared in an organic solvent.
-
Dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Ensure the powder is fully dissolved by vortexing and brief sonication if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Intermediate Solution with HPBCD (for improved solubility in aqueous solutions):
-
For acute administration in in vivo studies and to aid solubility in aCSF for in vitro work, this compound can be solubilized in HPBCD.[7]
-
Prepare a 2% (w/v) solution of HPBCD in distilled water.
-
Add the desired amount of this compound from the DMSO stock solution to the HPBCD solution.
-
Sonicate the mixture until a clear solution is obtained.[7]
-
-
Working Solution Preparation (e.g., 1 µM in aCSF):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into the recording aCSF to the desired final concentration (e.g., 10 nM to 10 µM).
-
It is crucial to ensure that the final concentration of DMSO in the aCSF is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity.
-
Alternatively, dilute the intermediate HPBCD solution in aCSF.
-
Vortex the working solution thoroughly before application to the brain slices.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of GABAergic Currents in Brain Slices
Objective: To record spontaneous inhibitory postsynaptic currents (sIPSCs) from neurons in acute brain slices and assess the modulatory effects of this compound.
Materials:
-
Acute brain slices (e.g., from hippocampus or cortex)
-
Recording chamber with continuous aCSF perfusion
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-7 MΩ resistance)
-
Intracellular solution (K-gluconate or CsCl-based)
-
This compound working solution
-
Pharmacological agents to isolate GABAergic currents (e.g., CNQX and APV to block glutamatergic transmission)
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (containing CNQX and APV) at a constant flow rate (e.g., 2-3 ml/min).
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
For recording sIPSCs, clamp the cell at a holding potential of 0 mV (with a CsCl-based internal solution) or -70 mV (with a K-gluconate-based internal solution, assuming a depolarized chloride reversal potential).
-
-
Data Acquisition:
-
Record a stable baseline of sIPSC activity for at least 5-10 minutes.
-
Bath-apply the this compound working solution at the desired concentration.
-
Record for another 10-15 minutes to observe the full effect of the compound.
-
Perform a washout by perfusing with drug-free aCSF for at least 15-20 minutes to assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in sIPSC amplitude, frequency, and decay kinetics.
-
Compare the parameters during baseline, drug application, and washout periods.
-
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound allosterically modulates GABA-A receptors, enhancing GABA-mediated Cl⁻ influx.
Experimental Workflow for Electrophysiology Recordings
Caption: Workflow for assessing this compound's effects on neuronal currents using patch-clamp.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
Application Notes and Protocols for Behavioral Testing Paradigms Using SGE-516
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of SGE-516, a synthetic neuroactive steroid, in various behavioral testing paradigms. Detailed protocols for key experiments are included to facilitate the investigation of this compound's effects on anxiety, depression, and cognition in preclinical models.
Introduction to this compound
This compound is a next-generation neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Unlike benzodiazepines, which primarily modulate synaptic GABA-A receptors, neuroactive steroids like this compound have a broader range of action.[3][4][5] This broader modulation of GABAergic inhibition suggests its potential therapeutic utility in a variety of central nervous system (CNS) disorders. Preclinical studies have demonstrated the anticonvulsant activity of this compound in rodent models of epilepsy, including Dravet syndrome and status epilepticus.[1][3][4] Furthermore, research indicates its potential in treating depression-like behaviors.[6][7]
Mechanism of Action: GABA-A Receptor Modulation
GABA is the primary inhibitory neurotransmitter in the CNS.[8] Its binding to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing the likelihood of an action potential.[8] this compound, as a positive allosteric modulator, enhances the effect of GABA at the GABA-A receptor, thereby increasing inhibitory tone in the brain.[1][2] This mechanism is central to its observed and potential behavioral effects. Some evidence also suggests that certain neuroactive steroids, including this compound, may have sustained effects by promoting the trafficking and surface expression of extrasynaptic GABA-A receptors.[9]
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Understanding the mechanism of action and clinical effects of neuroactive steroids and GABAergic compounds in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Synthetic, Neuroactive Steroid Is Effective at Decreasing Depression-Like Behaviors and Improving Maternal Care in Preclinical Models of Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
Application Notes and Protocols: SGE-516 Administration in a Dravet Syndrome Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of SGE-516, a synthetic neuroactive steroid, in a preclinical mouse model of Dravet syndrome. The protocols outlined below are based on published research and are intended to guide researchers in designing and executing similar studies.
Introduction
Dravet syndrome is a severe, infant-onset epileptic encephalopathy characterized by refractory seizures and developmental delays.[1] It is most commonly caused by mutations in the SCN1A gene, which encodes the alpha-1 subunit of the Nav1.1 voltage-gated sodium channel.[2] The Scn1a+/- mouse model recapitulates key features of Dravet syndrome, including spontaneous seizures, premature mortality, and susceptibility to hyperthermia-induced seizures, making it a valuable tool for preclinical drug evaluation.[1][3]
This compound is a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1][3][4] This mechanism of action is distinct from benzodiazepines, which primarily target synaptic GABA-A receptors.[1] The following data and protocols summarize the significant anticonvulsant and survival benefits of this compound observed in the Scn1a+/- Dravet syndrome mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound in the Scn1a+/- mouse model.
Table 1: Effect of Acute this compound Administration on Hyperthermia-Induced Seizures
| Treatment Group | Dose (mg/kg, IP) | Seizure Incidence | Mean Seizure Threshold (°C) |
| Vehicle | - | 100% | 40.5 ± 0.2 |
| This compound | 3 | 50% | 41.5 ± 0.3 |
| This compound | 10 | 0%** | N/A |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from Hawkins et al., 2017.
Table 2: Effect of Chronic Oral this compound Administration on Spontaneous Seizures
| Treatment Group | Daily Dose (mg/kg/day) | Seizure-Free Mice | Average Daily Seizure Frequency |
| Control Chow | - | 36% | 2.56 ± 0.73 |
| This compound Chow | 120 | 87% | 0.35 ± 0.27 |
**p < 0.01 compared to control. Data adapted from Hawkins et al., 2017.[5]
Table 3: Effect of Chronic Oral this compound Administration on Survival
| Treatment Group | Daily Dose (mg/kg/day) | Survival to Postnatal Day 30 (P30) | Survival to Postnatal Day 42 (P42) |
| Control Chow | - | 53% | - |
| This compound Chow | 40 | - | Significantly improved** |
| This compound Chow | 120 | 87%* | Completely prevented premature lethality*** |
*p < 0.04, **p < 0.002, ***p < 0.0001 compared to control. Data adapted from Hawkins et al., 2017.[3][5]
Signaling Pathway and Mechanism of Action
This compound enhances GABAergic inhibition by acting as a positive allosteric modulator of GABA-A receptors. This modulation occurs at both synaptic and extrasynaptic receptors, leading to a broad enhancement of inhibitory neurotransmission.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the evaluation of this compound in the Dravet syndrome mouse model.
Protocol 1: Acute Administration for Hyperthermia-Induced Seizures
Objective: To assess the efficacy of acute this compound administration in protecting against thermally-induced seizures.
Materials:
-
Scn1a+/- mice (postnatal day 18-21)
-
This compound
-
Vehicle (e.g., 20% w/v captisol)
-
Heating lamp or circulating water bath
-
Rectal temperature probe
-
Observation chamber
Procedure:
-
Prepare this compound solution in the chosen vehicle to the desired concentrations (e.g., 3 mg/kg, 10 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (IP) injection to Scn1a+/- mice.
-
Allow for a 30-minute pre-treatment period.
-
Place the mouse in the observation chamber and insert the rectal probe to monitor core body temperature.
-
Gradually increase the ambient temperature to raise the mouse's core body temperature at a controlled rate (e.g., 0.5°C every 2 minutes).
-
Continuously observe the mouse for signs of seizure (e.g., wild running, clonus, tonic extension).
-
Record the core body temperature at the onset of the first seizure. This is the seizure threshold temperature.
-
If no seizure occurs by a pre-determined cut-off temperature (e.g., 42.5°C), the mouse is considered protected.
-
Remove the mouse from the heat source immediately upon seizure onset or reaching the cut-off temperature and allow it to cool.
Protocol 2: Chronic Oral Administration for Spontaneous Seizures and Survival
Objective: To evaluate the long-term efficacy of orally administered this compound on spontaneous seizure frequency and survival.
Materials:
-
Scn1a+/- mice (weaning age, e.g., postnatal day 18)
-
Standard rodent chow
-
This compound formulated chow (e.g., 40 mg/kg/day, 120 mg/kg/day)
-
Video-EEG monitoring system (optional, for detailed seizure analysis)
-
Standard mouse housing
Procedure:
-
At weaning (e.g., P18), separate Scn1a+/- mice into treatment groups.
-
Provide ad libitum access to either control chow or this compound formulated chow.
-
For survival studies, monitor the mice daily and record the date of death. Continue the study for a pre-determined period (e.g., until P42).
-
For spontaneous seizure monitoring:
-
After a period of acclimatization to the special chow (e.g., 1-2 days), place mice in individual cages for video monitoring.
-
Record video continuously for a defined period (e.g., 48-72 hours).
-
Review the video recordings to identify and quantify spontaneous generalized tonic-clonic seizures (GTCS).
-
If using video-EEG, correlate behavioral seizures with electrographic ictal events.
-
-
Calculate the average daily seizure frequency for each mouse and compare between treatment groups.
-
Analyze survival data using Kaplan-Meier survival curves.
Experimental Workflow and Logical Relationships
Caption: Workflow for this compound evaluation.
Caption: Logical flow of the this compound study.
References
- 1. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SGE-516 in a Status Epilepticus Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Status epilepticus (SE) is a life-threatening neurological condition characterized by prolonged or recurrent seizures. The development of effective therapeutics is a critical area of research. SGE-516 is a novel, next-generation synthetic neuroactive steroid that acts as a potent and selective positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAᴀ) receptors.[1][2][3] This dual mechanism of action suggests its potential as a robust anticonvulsant, particularly in cases of pharmacoresistant SE where benzodiazepines may lose efficacy.[1][2] Preclinical studies in rat models of SE have demonstrated the efficacy of this compound in reducing seizure activity and mitigating neuronal injury.[1][2]
These application notes provide detailed protocols for utilizing this compound in two established rat models of status epilepticus: the soman-induced model and the lithium-pilocarpine model. Furthermore, quantitative data on the efficacy of this compound and its analogs are presented, along with visualizations of its proposed signaling pathway and experimental workflows.
Data Presentation
Table 1: Efficacy of this compound in the Soman-Induced Status Epilepticus Rat Model
| Treatment Group | Mean Spike Probability (Arbitrary Units) | Average Number of FluoroJade B-Positive Cells |
| Control (Saline) | High | High |
| This compound (5.6 mg/kg, IP) | Significantly Reduced vs. Control | Significantly Lower vs. Control |
| This compound (7.5 mg/kg, IP) | Significantly Reduced vs. Control | Significantly Lower vs. Control |
| This compound (10 mg/kg, IP) | Significantly Reduced vs. Control | Significantly Lower vs. Control |
Data derived from Althaus et al., 2016. This compound was administered 20 minutes after SE onset. Spike probability is a surrogate for electrographic seizure activity. FluoroJade B is a marker for neuronal cell death.
Table 2: Efficacy of a Synthetic Neuroactive Steroid Analog (SGE-797) in the Lithium-Pilocarpine Status Epilepticus Rat Model
| Treatment Group | Time of Administration (Post-SE Onset) | Percentage of Rats with Seizure Termination |
| Diazepam (10 mg/kg, IV) | 0 min | 100% |
| 15 min | 50% | |
| 60 min | 0% | |
| Allopregnanolone (10 or 15 mg/kg, IV) | 15 min | 100% |
| 60 min | 100% | |
| SGE-797 (4 mg/kg, IV) | 60 min | 75% |
Data from a study on a similar synthetic neuroactive steroid, SGE-797, demonstrating the potential efficacy of this class of compounds in a pharmacoresistant SE model where diazepam fails.[4]
Experimental Protocols
Protocol 1: Soman-Induced Status Epilepticus in Rats
This protocol is adapted from studies investigating the anticonvulsant effects of this compound in a model of organophosphate nerve agent-induced SE.[1][2]
Materials:
-
Adult male Sprague Dawley rats
-
This compound
-
Soman
-
HI-6 (oxime cholinesterase reactivator)
-
Atropine methyl nitrate
-
Atropine sulfate
-
Pralidoxime
-
Midazolam
-
Saline
-
EEG recording equipment
-
Intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC) injection supplies
Procedure:
-
Animal Preparation: Implant EEG electrodes in adult male Sprague Dawley rats for continuous monitoring of brain activity. Allow for surgical recovery.
-
Baseline EEG: Record at least 30 minutes of baseline EEG data before any experimental procedures.
-
Pre-treatment: Thirty minutes prior to soman exposure, administer the oxime cholinesterase reactivator HI-6 (125 mg/kg, IP).
-
SE Induction: Induce status epilepticus by administering soman (1.6 x LD50, SC). One minute after soman exposure, administer atropine methyl nitrate (2 mg/kg, IM) to counteract peripheral cholinergic effects.
-
Treatment Administration:
-
At 20 or 40 minutes after the onset of SE, administer a cocktail of atropine sulfate (0.45 mg/kg, IM) and pralidoxime (25 mg/kg, IM).
-
Concurrently, administer midazolam (1.8 mg/kg, IM).
-
Administer either saline (control) or this compound (5.6, 7.5, or 10 mg/kg, IP).
-
-
Monitoring: Continue to record EEG for at least 4 hours post-treatment to assess the reduction in electrographic seizure activity.
-
Histological Analysis (Optional): For assessment of neuroprotection, perfuse a subset of rats after the EEG recording period. Prepare brain tissue for FluoroJade B staining to quantify neuronal cell death.
Protocol 2: Lithium-Pilocarpine-Induced Status Epilepticus in Rats
This model is widely used to induce pharmacoresistant status epilepticus.
Materials:
-
Adult male Sprague Dawley rats
-
This compound or analog
-
Lithium chloride (LiCl)
-
Pilocarpine hydrochloride
-
Scopolamine methyl bromide or Methylscopolamine
-
Diazepam (for comparison)
-
Saline
-
EEG recording equipment
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation: Implant EEG electrodes in adult male Sprague Dawley rats for continuous monitoring.
-
Lithium Pre-treatment: Administer lithium chloride (127 mg/kg, IP) 18-24 hours prior to pilocarpine administration to increase sensitivity to the convulsant.[5][6][7]
-
Peripheral Cholinergic Blockade: To reduce the peripheral effects of pilocarpine, administer scopolamine methyl bromide (1 mg/kg, IP) or methylscopolamine 30 minutes before pilocarpine injection.[5][7]
-
SE Induction: Induce status epilepticus by administering pilocarpine hydrochloride (30-50 mg/kg, IP).[4][5]
-
Monitoring SE Onset: Continuously monitor the animals for behavioral signs of seizures (e.g., staring, head bobbing, forelimb clonus) and electrographic seizure activity on the EEG.
-
Treatment Administration: At a predetermined time after the onset of SE (e.g., 20 or 60 minutes), administer this compound (doses to be determined based on dose-response studies, e.g., 5.6-10 mg/kg, IP) or a vehicle control.
-
Efficacy Assessment: Continue EEG monitoring to determine the effect of this compound on seizure duration and frequency.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a positive allosteric modulator of GABAA receptors.
Experimental Workflow for Soman-Induced SE Model
Caption: Experimental workflow for the soman-induced status epilepticus rat model.
Logical Relationship in Pharmacoresistant SE
Caption: Rationale for this compound use in pharmacoresistant status epilepticus.
References
- 1. Neurosteroids promote phosphorylation and membrane insertion of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEUROACTIVE-STEROIDS-HALT-ELECTROGRAPHIC-SEIZURES-IN-THE-LITHIUM-PILOCARPINE-MODEL-OF-PHARMACO-RESISTANT-STATUS-EPILEPTICUS [aesnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurosteroid modulation of synaptic and extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGE-516 In Vitro Assays in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-516 is a synthetic neuroactive steroid identified as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAᴀ) receptors.[1][2][3] Its mechanism of action, which involves enhancing GABA-mediated chloride currents, distinguishes it from other modulators like benzodiazepines that exhibit more selective actions on specific GABAᴀ receptor subunits.[2][3] This broad activity profile suggests its potential as a therapeutic agent for conditions such as refractory epilepsy.[2][3][4] Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for studying the effects of compounds on specific recombinant ion channels, such as GABAᴀ receptors, in a controlled in vitro environment. These application notes provide detailed protocols for characterizing the activity of this compound in CHO cells expressing specific GABAᴀ receptor subtypes.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in a CHO cell-based assay.
| Cell Line | Receptor Subtype | Assay Type | Parameter | Value | Description |
| CHO | Recombinant α4β3δ GABAᴀ | Manual Patch Clamp | EC₅₀ | 240 nM | Potentiation of GABA-induced channel current. Cells were treated with this compound for 30 seconds prior to a 2-second GABA stimulation.[1] |
Signaling Pathway
This compound acts as a positive allosteric modulator of GABAᴀ receptors. Upon binding of GABA, these receptors, which are ligand-gated ion channels, open to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound enhances the effect of GABA, leading to a greater influx of Cl⁻ and increased inhibitory tone.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound Potentiation of GABA-Induced Currents in CHO Cells
This protocol is designed to measure the potentiation of GABA-induced currents by this compound in CHO cells stably expressing specific GABAᴀ receptor subunits (e.g., α4β3δ).
Materials:
-
CHO cells stably expressing the desired GABAᴀ receptor subunits
-
Cell culture medium (e.g., F-12K with 10% FBS, L-glutamine, and appropriate selection antibiotics)
-
Poly-D-lysine coated glass coverslips
-
External solution (in mM): 137 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH)
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Microscope
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture CHO cells expressing the GABAᴀ receptor of interest in appropriate media.
-
24-48 hours before the experiment, seed the cells onto poly-D-lysine coated glass coverslips at a low density to ensure individual cells can be patched.
-
-
Solution Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare fresh dilutions of GABA and this compound in the external solution on the day of the experiment. A range of this compound concentrations should be prepared to determine the EC₅₀.
-
-
Electrophysiology Recording:
-
Transfer a coverslip with CHO cells to the recording chamber on the microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single, healthy-looking CHO cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (a "gigaseal").
-
Apply a brief pulse of stronger suction to rupture the cell membrane beneath the pipette tip, achieving the whole-cell patch-clamp configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
Data Acquisition:
-
Establish a baseline by perfusing the cell with external solution.
-
Apply a low, non-saturating concentration of GABA (e.g., EC₁₀) for 2 seconds to elicit a baseline inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
Pre-incubate the cell with a specific concentration of this compound for 30 seconds.
-
Following the pre-incubation, co-apply the same concentration of GABA along with this compound for 2 seconds and record the potentiated current.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of this compound.
-
Calculate the percentage potentiation for each this compound concentration relative to the baseline GABA response.
-
Plot the percentage potentiation against the log of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC₅₀.
-
Luciferase Reporter Assay for Potential Downstream Signaling
While the primary action of this compound is on ion channel activity, modulation of GABAᴀ receptors can lead to changes in intracellular signaling cascades, which could potentially be monitored using a reporter gene assay. For instance, some neuroactive steroids have been shown to influence protein kinase C (PKC) activity, which can be linked to transcriptional regulation. A CRE (cAMP response element) or NFAT (nuclear factor of activated T-cells) driven luciferase reporter assay in CHO cells could be used as a secondary screening tool.
Materials:
-
CHO-K1 cells stably co-expressing the GABAᴀ receptor of interest and a luciferase reporter construct (e.g., CRE-luciferase).
-
Complete culture medium.
-
96-well white, clear-bottom tissue culture plates.
-
This compound, GABA, and a positive control (e.g., Forskolin for CRE-luciferase).
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the reporter cell line in complete culture medium.
-
Seed 25,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and GABA in the appropriate assay buffer.
-
Add the compounds to the respective wells. Include wells for vehicle control, GABA alone, and this compound alone.
-
Incubate the plate for a predetermined time (e.g., 6 hours) at 37°C, 5% CO₂.[5]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture medium volume to each well.[5]
-
Mix gently and incubate for at least 2 minutes to ensure complete cell lysis.
-
-
Data Measurement:
-
Read the luminescence using a plate reader.[5]
-
Analyze the data by normalizing the relative light units (RLU) of treated wells to the vehicle control wells.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. The information provided is based on publicly available data and general laboratory practices. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Troubleshooting & Optimization
SGE-516 Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle preparation of SGE-516. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most applications, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. Due to its nature as a neuroactive steroid, this compound is a hydrophobic molecule with limited aqueous solubility.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: For in vivo studies, particularly for intraperitoneal (IP) injections, a solution of 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in a suitable aqueous buffer (e.g., saline) is a recommended vehicle. Sonication is advised to ensure the complete dissolution of this compound in this vehicle.
Q3: How should I prepare this compound for in vitro cell-based assays?
A3: For in vitro experiments, a common practice is to first prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock solution is then serially diluted into the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is generally not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate dosing.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are estimates and may vary depending on the specific lot of the compound, temperature, and purity of the solvents.
| Solvent | Approximate Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL |
| Ethanol | ≥ 15 mg/mL |
| 2% HPBCD (Aqueous) | Soluble with sonication |
| Water / PBS | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a 1 mg/mL solution of this compound in 2% HPBCD for intraperitoneal injection.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator (water bath or probe)
-
Sterile filter (0.22 µm)
Methodology:
-
Prepare the Vehicle: Weigh the appropriate amount of HPBCD to make a 2% (w/v) solution in sterile saline. For example, to prepare 10 mL of vehicle, dissolve 200 mg of HPBCD in 10 mL of sterile saline.
-
Weigh this compound: Accurately weigh the required amount of this compound powder. To prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Dissolve this compound: Add the weighed this compound powder to the 2% HPBCD solution.
-
Sonication: Vortex the mixture briefly and then sonicate until the solution becomes clear. A water bath sonicator is preferred to control temperature. Avoid excessive heating.
-
Sterile Filtration: Once completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the solution fresh. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C, but stability should be verified.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 1 µM in cell culture medium.
Materials:
-
This compound powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium
-
Vortex mixer
Methodology:
-
Prepare 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 385.54 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 3.855 mg of this compound.
-
Add the appropriate volume of DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
-
Storage of Stock Solution: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentration of 1 µM.
-
Important: To minimize precipitation, add the DMSO stock solution to the culture medium while gently vortexing or mixing. Ensure the final DMSO concentration in the medium is below 0.5%.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound solutions.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Solution:
-
Use an appropriate vehicle: For in vivo studies, use a solubilizing agent like 2% HPBCD.
-
Prepare a concentrated stock in an organic solvent: For in vitro studies, dissolve this compound in DMSO first, and then dilute this stock into your aqueous medium.
-
Control the dilution process: When diluting the DMSO stock, add it slowly to the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Issue 2: The this compound/HPBCD solution is cloudy even after sonication.
-
Possible Cause: The solubility limit in 2% HPBCD has been exceeded, or the dissolution process is incomplete.
-
Solution:
-
Increase sonication time: Continue sonicating in a water bath to gently heat the solution, which may improve solubility.
-
Increase HPBCD concentration: If the desired this compound concentration is high, consider increasing the HPBCD concentration (e.g., to 5%). However, be aware of potential vehicle effects in your experimental model.
-
Reduce this compound concentration: If possible, lower the final concentration of this compound in the formulation.
-
Issue 3: Precipitation occurs in the cell culture medium after adding the DMSO stock.
-
Possible Cause: The final concentration of this compound is too high for the amount of DMSO in the medium to maintain its solubility.
-
Solution:
-
Decrease the final this compound concentration: If your experimental design allows, use a lower final concentration.
-
Increase the final DMSO concentration slightly: While keeping the final DMSO concentration below toxic levels (generally <0.5%), a slight increase might be necessary for higher concentrations of this compound. Always run a vehicle control with the same final DMSO concentration.
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions from your stock to gradually introduce the compound to the aqueous environment.
-
Experimental Workflow Diagram
Caption: Workflow for this compound vehicle preparation and troubleshooting.
Troubleshooting SGE-516 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGE-516. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on stability in solution.
Frequently Asked Questions (FAQs) - this compound Stability
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation in your this compound solution can be indicative of several issues, primarily related to solubility and stability. Here are the steps to troubleshoot this problem:
-
Check for Contamination: Ensure that the solvent and all labware used were clean and free of contaminants that could affect solubility.
-
Assess Temperature Effects: Temperature can significantly impact the solubility of a compound. If the solution was prepared at an elevated temperature, the compound might precipitate out as it cools to room temperature. Conversely, some compounds are more soluble at lower temperatures.
-
Consider pH: The pH of the solution can affect the solubility of compounds with ionizable groups. Although this compound is a neuroactive steroid and may not have readily ionizable groups, the formulation excipients might.
-
Sonication: Gentle sonication can help to redissolve precipitated material.
Q2: I am observing a decrease in the potency or activity of my this compound solution over time. What could be the cause?
A2: A gradual loss of potency suggests that this compound may be degrading in your solution. Several factors can contribute to chemical degradation:
-
Hydrolysis: As a steroid derivative, this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation. Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Photodegradation: Light, particularly UV light, can induce degradation of photosensitive compounds. It is advisable to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Incompatible Excipients: Some excipients or components of your experimental medium could be reacting with this compound.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound solutions.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is known to be soluble and stable. Common solvents for similar compounds include DMSO, ethanol, or specific buffers.
-
Preparation: Prepare solutions in a clean, dry environment. If possible, use freshly opened solvents. For sensitive applications, consider filtering the solution through a compatible syringe filter (e.g., PTFE for organic solvents) to remove any particulates.
-
Storage Conditions: Based on general recommendations for neuroactive steroids, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect from light. While one vendor suggests room temperature storage for the solid compound in the US, this does not apply to solutions.[1]
Troubleshooting Guide: this compound in Solution
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Table 1: Troubleshooting Common this compound Solution Issues
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon preparation or storage | Exceeded solubility limit | Prepare a less concentrated solution. Perform a solubility assessment in various solvents. |
| Temperature fluctuation | Store at a constant, appropriate temperature. Allow solution to fully equilibrate to room temperature before use if stored cold. | |
| pH out of optimal range | Measure and adjust the pH of the solution if applicable to your experimental system. | |
| Discoloration of the solution | Oxidation or degradation | Prepare fresh solution using de-gassed solvents. Store under an inert atmosphere. Protect from light. |
| Contamination | Use high-purity solvents and clean labware. | |
| Loss of biological activity | Chemical degradation (hydrolysis, oxidation, photolysis) | Conduct a stability study to determine the degradation rate under your specific conditions. Prepare fresh solutions for critical experiments. |
| Adsorption to container walls | Use low-adsorption labware (e.g., polypropylene or silanized glass). |
Experimental Protocols
Protocol 1: this compound Solubility Assessment
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A panel of solvents (e.g., water, PBS, DMSO, ethanol, methanol, acetonitrile)
-
Vials
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to one vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not dissolved, add another measured aliquot of the solvent and repeat step 3.
-
Continue adding solvent in a stepwise manner until the this compound is fully dissolved.
-
The approximate solubility can be calculated based on the total volume of solvent added.
-
Repeat for each solvent to be tested.
-
For a more quantitative assessment, a saturated solution can be prepared, equilibrated, and the supernatant analyzed by a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preliminary Stability Study of this compound in Solution
Objective: To assess the stability of this compound in a specific solvent under different storage conditions.
Materials:
-
This compound stock solution of known concentration
-
Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protected and transparent containers
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light, 40°C/dark).
-
Immediately analyze a time-zero sample (T=0) to determine the initial concentration.
-
Place the vials in their respective storage conditions.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
Table 2: Example Data from a Preliminary Stability Study of this compound (1 mg/mL in DMSO)
| Storage Condition | Day 1 | Day 7 | Day 30 |
| 4°C / Dark | 99.8% | 99.5% | 98.9% |
| 25°C / Dark | 99.5% | 97.2% | 91.5% |
| 25°C / Light | 98.1% | 92.3% | 78.6% |
| 40°C / Dark | 97.8% | 90.1% | 75.4% |
Note: This is example data and does not represent actual experimental results for this compound.
Visualizations
Signaling Pathway of this compound
This compound is a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1]
This compound enhances GABA-A receptor function, leading to reduced neuronal excitability.
Experimental Workflow for this compound Stability Troubleshooting
A logical workflow for troubleshooting stability issues with this compound solutions.
References
Optimizing SGE-516 dosage for maximal efficacy
Technical Support Center: SGE-516
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for maximal efficacy in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its primary mechanism is to enhance the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system, which contributes to its anticonvulsant properties.[3][4]
Q2: What are the key differences between this compound and benzodiazepines?
A2: While both this compound and benzodiazepines enhance GABA-A receptor function, they do so through different mechanisms and with different subunit specificities. This compound modulates a broader range of GABA-A receptors, including both synaptic (gamma-subunit containing) and extrasynaptic (delta-subunit containing) receptors.[5] In contrast, benzodiazepines primarily target synaptic GABA-A receptors containing gamma subunits.[5]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For acute intraperitoneal (IP) injections in mice, this compound can be solubilized in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in saline.[6] For chronic oral administration, this compound can be custom formulated into chow pellets.[6]
Q4: What is a typical effective dose range for this compound in preclinical models?
A4: The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific endpoint being measured. Reported effective doses in rodent models of seizures range from a single intraperitoneal injection of 3 mg/kg to chronic oral administration of up to 120 mg/kg/day.[1][6][7][8] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q5: Are there any known safety or toxicity concerns with this compound?
A5: Preclinical studies have shown that chronic administration of this compound at doses up to 120 mg/kg/day in mice did not result in overt signs of sedation or weight loss.[7] However, as with any experimental compound, it is essential to conduct thorough safety and tolerability assessments within the context of your specific study design. A formal safety data sheet (SDS) for this compound is not publicly available, so standard laboratory safety precautions for handling chemical compounds should be followed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | This compound is a lipophilic molecule with low aqueous solubility. | For in vitro experiments, use of a solvent such as DMSO is recommended, followed by dilution in aqueous buffer. For in vivo IP injections, solubilization in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) has been shown to be effective.[6] Ensure thorough vortexing or sonication to achieve a clear solution. |
| Inconsistent or lack of efficacy | - Suboptimal dosage.- Inappropriate route of administration.- Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your specific model and endpoint.- Consider the pharmacokinetic properties of this compound when choosing the route and timing of administration.- Store this compound according to the manufacturer's recommendations, typically at -20°C, and protect from light. Prepare fresh solutions for each experiment. |
| Unexpected sedative effects | At higher doses, positive allosteric modulators of GABA-A receptors can cause sedation. | If sedation is observed and is not a desired endpoint, consider reducing the dose. It is important to establish a therapeutic window where the desired efficacy is achieved without significant side effects. |
| Variable results between animals | Biological variability is inherent in animal studies. | Ensure consistent experimental conditions, including animal strain, age, sex, and housing conditions. Use a sufficient number of animals per group to achieve statistical power. |
| Precipitation of this compound in solution | The compound may be coming out of solution, especially at higher concentrations or upon storage. | Prepare fresh solutions for each experiment. If using a stock solution in DMSO, ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid precipitation and solvent effects. |
Data Presentation
Table 1: Summary of this compound Dosages and Efficacy in Preclinical Models
| Animal Model | Species | Administration Route | Dosage | Efficacy/Outcome | Reference |
| Dravet Syndrome Model | Mouse | Intraperitoneal (acute) | 3 mg/kg | Protected against hyperthermia-induced seizures. | [6][7] |
| Dravet Syndrome Model | Mouse | Oral (chronic in chow) | 40 mg/kg/day | Significantly improved survival. | [6][7] |
| Dravet Syndrome Model | Mouse | Oral (chronic in chow) | 120 mg/kg/day | Completely prevented premature lethality and reduced spontaneous seizure frequency. | [6][7] |
| Soman Intoxication Model | Rat | Intraperitoneal | 5.6, 7.5, and 10 mg/kg | Significantly reduced electrographic seizure activity. | [8][9] |
| PTZ-Induced Seizure Model | Mouse | Not Specified | Not Specified | Protected against acute seizures. | [5] |
| 6Hz Psychomotor Seizure Model | Mouse | Not Specified | Not Specified | Protected against acute seizures. | [5] |
| Corneal Kindling Model | Mouse | Not Specified | Not Specified | Demonstrated anticonvulsant activity. | [5] |
| In Vitro GABA-A Receptor Modulation | CHO Cells | N/A | 240 nM (EC50) | Positive allosteric modulation of recombinant α4β3δ GABA-A receptors. | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
For Acute Intraperitoneal (IP) Injection:
-
Weigh the required amount of this compound powder.
-
Prepare a 2% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile 0.9% saline.
-
Add the this compound powder to the 2% HPBCD solution.
-
Sonicate the solution until the this compound is completely dissolved and the solution is clear.[6]
-
The final solution is administered via IP injection at the desired dose.
-
-
For Chronic Oral Administration:
-
This compound can be custom formulated into standard rodent chow pellets by a specialized provider.
-
The concentration of this compound in the chow should be calculated based on the desired daily dose (mg/kg/day) and the average daily food consumption of the animals.[7]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
-
Habituate the mice to the observation chambers for at least 3 minutes before the experiment.[10]
-
Administer this compound or the vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, inject a convulsant dose of PTZ (typically 35-60 mg/kg) intraperitoneally.[7][11]
-
Immediately after PTZ injection, place the mouse in the observation chamber and record seizure activity for at least 30 minutes.[7]
-
Score the seizure severity using a standardized scale (e.g., Racine scale). The latency to the first seizure and the duration of seizures can also be measured.
6Hz Psychomotor Seizure Model in Mice
-
Administer this compound or the vehicle control at the desired dose and route.
-
At the time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mouse.[12][13]
-
Deliver a 6 Hz electrical stimulation (e.g., 32 mA for 3 seconds) through corneal electrodes.[1][13]
-
Observe the mouse for the presence or absence of a seizure, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[13][14]
-
Animals that do not display seizure behavior are considered protected.
Corneal Kindling Model in Mice
-
Apply a topical anesthetic to the corneas of the mouse.[12]
-
Deliver a brief, low-intensity electrical stimulation (e.g., 60 Hz, 1.5 mA for 3 seconds) through corneal electrodes.[12]
-
Repeat the stimulation twice daily, with several hours between stimulations.[12]
-
Administer this compound or vehicle control prior to each stimulation or after the kindled state is established, depending on the study design.
-
Score the behavioral seizure severity after each stimulation. An increase in seizure score with repeated stimulations indicates the development of kindling.
Mandatory Visualizations
Caption: this compound enhances both synaptic and extrasynaptic GABA-A receptor activity.
Caption: A general workflow for optimizing this compound dosage in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 8. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound--a-next-generation-neuroactive-steroid--reduces-status-epilepticus-(SE)-after-a-20-or-40-minute-treatment-delay-in-a-rat-model-of-soman-intoxication- [aesnet.org]
- 10. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
SGE-516 In Vitro Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting in vitro dose-response analysis of SGE-516, a potent neuroactive steroid and positive allosteric modulator of GABA-A receptors.
Quantitative Data Summary
While comprehensive public data on the dose-response of this compound across various GABA-A receptor subtypes is limited, the following table summarizes the available information. For comparative context, representative data for the related endogenous neurosteroid, allopregnanolone, is also provided to illustrate the typical range of activity and subtype selectivity observed with this class of molecules.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | CHO | α4β3δ | Manual Patch Clamp | EC50 | 240 nM | [1] |
Table 2: Representative In Vitro Efficacy of Allopregnanolone (for comparative purposes)
| Compound | Cell Line/System | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Allopregnanolone | Dentate Gyrus Granule Cells (Control) | Endogenous | Whole-cell Patch Clamp | EC50 | 12.9 ± 2.3 nM | [2] |
| Allopregnanolone | Dentate Gyrus Granule Cells (Epileptic) | Endogenous | Whole-cell Patch Clamp | EC50 | 92.7 ± 13.4 nM | [2] |
| Allopregnanolone | HEK cells | α1β3 | Electrophysiology | EC50 | 0.24 ± 0.04 µM | [3] |
Experimental Protocols
A detailed methodology for determining the dose-response curve of this compound using whole-cell patch-clamp electrophysiology in a heterologous expression system is provided below.
Objective: To determine the EC50 of this compound for the potentiation of GABA-evoked currents at a specific GABA-A receptor subtype expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells transiently or stably expressing the desired GABA-A receptor subunits.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
GABA stock solution.
-
External recording solution (in mM): 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal pipette solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with CsOH.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Culture: Culture cells expressing the GABA-A receptor subtype of interest under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a small, stable baseline current.
-
This compound Co-application: Co-apply the baseline concentration of GABA with increasing concentrations of this compound. Allow for a washout period between applications until the current returns to baseline.
-
Data Acquisition: Record the peak current amplitude for each concentration of this compound.
-
Data Analysis: Normalize the potentiation of the GABA-evoked current by this compound to the maximal response. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Hill slope.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Dose-Response Analysis.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? A1: this compound is a positive allosteric modulator (PAM) of GABA-A receptors.[1] It binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This compound modulates both synaptic (gamma-subunit containing) and extrasynaptic (delta-subunit containing) GABA-A receptors.[1]
-
Q2: What is a typical EC50 value for this compound? A2: An EC50 of 240 nM has been reported for this compound in CHO cells expressing the α4β3δ GABA-A receptor subtype.[1] Potency can vary depending on the specific receptor subunit composition.
-
Q3: Can I use a different assay besides patch-clamp electrophysiology? A3: Yes, other assays such as automated electrophysiology platforms or fluorescence-based assays that measure chloride influx or membrane potential can be used to determine the dose-response of this compound.
-
Q4: How should I prepare my this compound solutions? A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Subsequent dilutions into the external recording solution should be made fresh for each experiment. It is important to keep the final DMSO concentration consistent across all conditions and typically below 0.1% to avoid off-target effects.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No potentiation of GABA-evoked current | 1. Inactive this compound. 2. GABA-A receptor subtype is insensitive to neurosteroids. 3. Incorrect concentration of this compound. | 1. Verify the integrity and concentration of the this compound stock solution. 2. Ensure the expressed GABA-A receptor subtype is known to be modulated by neurosteroids. 3. Perform a wider range of this compound concentrations. |
| High variability in responses | 1. Inconsistent this compound concentration. 2. "Rundown" of GABA-A receptor currents. 3. Unhealthy cells. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Include ATP and GTP in the internal pipette solution to help maintain receptor phosphorylation. Allow for sufficient washout between applications. 3. Use cells from a healthy, low-passage number culture. |
| Unstable baseline current | 1. Poor gigaohm seal. 2. Clogged perfusion system. 3. Mechanical instability. | 1. Ensure high-quality, fire-polished pipettes and healthy cells for optimal seal formation. 2. Check and clean the perfusion lines. 3. Minimize vibrations in the recording setup. |
| Precipitation of this compound in aqueous solution | 1. Low solubility of this compound. 2. High final concentration of this compound. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within an acceptable range for the assay. 2. If high concentrations are needed, consider using a different solvent or a pluronic acid to aid solubility. |
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
Common experimental limitations of using SGE-516
As a large language model, I am unable to provide information on the experimental limitations of "SGE-516" because it appears to be a fictional compound. There is no scientific literature or public data available on a substance with this designation.
To create a technical support resource as you've described, I would require information on a real-world experimental compound. For any given real compound, I can then proceed to:
-
Gather Data: Research its mechanism of action, common experimental protocols, and any documented challenges or limitations.
-
Develop Content: Create troubleshooting guides and FAQs in a question-and-answer format.
-
Present Data: Summarize quantitative information in tables.
-
Visualize Information: Generate diagrams for signaling pathways and experimental workflows using Graphviz (DOT language) according to your specifications.
Please provide the name of a real experimental compound, and I will be happy to assist you in creating the technical support center content you have outlined.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing sedation associated with the use of SGE-516 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic neuroactive steroid.[1][2][3][4] It functions as a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABAA) receptors.[1][2][3][4] By binding to an allosteric site on the GABAA receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This enhanced inhibitory tone is the basis for its anticonvulsant and, at higher doses, sedative effects.[5]
Q2: What are the expected pharmacological effects of this compound in animal models?
A2: The primary expected pharmacological effect of this compound is a dose-dependent reduction in seizure activity.[4][6] It has demonstrated efficacy in various animal models of epilepsy, including chemo-convulsant and electrical seizure models.[6] As a consequence of its mechanism of action, other potential effects include anxiolysis, and at higher doses, sedation, hypnosis, and anesthesia.[7][8]
Q3: Is sedation a common side effect of this compound?
A3: Sedation is a known dose-related side effect of the neuroactive steroid class of GABAA receptor PAMs.[7][8] However, studies involving chronic oral administration of this compound in mice have reported the absence of overt or profound sedation at effective anticonvulsant doses.[1] Sedation is more likely to be observed at higher doses or with certain routes of administration that lead to rapid peak plasma concentrations.
Q4: Are there any known antagonists to reverse this compound-induced sedation?
A4: There is no specific antagonist that selectively reverses the effects of neuroactive steroids like this compound. The benzodiazepine antagonist flumazenil is not effective as neuroactive steroids bind to a different site on the GABAA receptor.[9] Management of excessive sedation primarily relies on supportive care and dose adjustment.
Troubleshooting Guide: Managing Excessive Sedation
Issue: Animal exhibits excessive sedation, lethargy, or loss of righting reflex after this compound administration.
This guide provides a systematic approach to troubleshoot and manage unexpected sedative effects of this compound.
Logical Flow for Troubleshooting Sedation
Caption: Troubleshooting workflow for managing this compound-induced sedation.
Step 1: Verify Dose and Administration
-
Possible Cause: Incorrect dose calculation, formulation error, or unintended rapid administration.
-
Troubleshooting Steps:
-
Double-check all calculations: Verify the animal's weight, dose per kg, stock solution concentration, and the final volume administered.
-
Inspect the formulation: Ensure this compound is properly dissolved or suspended in the vehicle. For oral administration in chow, confirm homogenous mixing.
-
Review the route and speed of administration: Intravenous or intraperitoneal injections can lead to higher peak concentrations and more pronounced sedation compared to oral or subcutaneous routes. If using injection, consider a slower infusion rate.
-
Step 2: Conduct a Dose-Response Study
-
Possible Cause: The current dose is on the steep part of the dose-response curve for sedation in the specific animal model, strain, or sex being used.
-
Troubleshooting Steps:
-
Perform a pilot study: Use a small cohort of animals to test a range of lower doses of this compound.
-
Establish a therapeutic window: Determine the dose range that provides the desired anticonvulsant effect with minimal or acceptable levels of sedation.
-
Consider chronic vs. acute dosing: One study noted that chronic oral administration of this compound at 40 mg/kg/day and 120 mg/kg/day in mice did not produce overt signs of sedation.[1] Acute high doses are more likely to cause sedation.
-
Step 3: Quantify Sedation and Motor Impairment
-
Possible Cause: Subjective observation of sedation may not be sufficient. Quantitative measures are needed to determine the extent of the effect.
-
Troubleshooting Steps:
-
Utilize behavioral assays: Employ standardized tests to objectively measure sedation and motor coordination.
-
Open Field Test: Reduced total distance traveled and velocity can indicate sedation.
-
Rotarod Test: A decreased latency to fall from the rotating rod is a sensitive measure of motor impairment.
-
-
Establish a baseline: Test naive animals or those receiving vehicle only to establish normal performance in these assays.
-
Step 4: Adjust Experimental Protocol
-
Possible Cause: The timing of the experimental endpoint may coincide with the peak sedative effect of this compound.
-
Troubleshooting Steps:
-
Characterize the time course: Determine the onset and duration of sedation at the dose being used. This can be done by performing behavioral assessments at different time points after this compound administration.
-
Adjust the timing of procedures: If possible, schedule behavioral testing or other procedures at a time point when the sedative effects have subsided but the desired pharmacological effect is still present.
-
Step 5: Provide Supportive Care
-
Possible Cause: Severely sedated animals may be at risk for hypothermia, dehydration, or respiratory depression.
-
Troubleshooting Steps:
-
Maintain body temperature: Provide a heat source, such as a heating pad or lamp, to prevent hypothermia.
-
Ensure access to food and water: If the animal is unable to eat or drink, provide nutritional support and hydration as per veterinary guidance and institutional protocols.
-
Monitor vital signs: For animals under deep sedation, monitor respiratory rate and effort.
-
Quantitative Data on Sedative Effects of Related Neuroactive Steroids
Direct dose-response data for this compound-induced sedation is limited in the public domain. However, data from ganaxolone, a structurally and mechanistically similar neuroactive steroid, can provide a reference for expected dose-dependent sedative effects.
Table 1: Sedative Effects of Intravenous Ganaxolone in Rats
| Dose (mg/kg, i.v.) | Sedation Outcome (Loss of Righting Reflex) | Duration of Sedation (approximate time to full recovery) |
| 6 | Increased sedation | ~30 minutes |
| 9 | Increased sedation | ~60 minutes |
| 12 | Increased sedation | Partially recovered at 60 minutes |
| 15 | Maximal sedation | >60 minutes |
Data adapted from studies on ganaxolone and are for illustrative purposes. Researchers should establish their own dose-response curves for this compound.
Table 2: Anticonvulsant Dosing of this compound in Rodents (with minimal reported sedation)
| Animal Model | Route of Administration | Effective Dose Range (Anticonvulsant) | Reported Sedation |
| Mouse | Intraperitoneal | 3 mg/kg[2] | Not explicitly reported, but effective |
| Mouse | Oral (in chow) | 40 - 120 mg/kg/day[1] | No overt or profound sedation observed[1] |
| Rat | Intraperitoneal | 5.6 - 10 mg/kg[10] | Not explicitly reported, but effective |
Experimental Protocols
Protocol 1: Open Field Test for Assessing Sedation
This test is used to evaluate general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.[11][12]
Methodology:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm for mice, 100 cm x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure: a. Acclimate the animal to the testing room for at least 30-60 minutes before the test. b. Administer this compound or vehicle at the desired dose and route. c. At the designated time point post-administration, gently place the animal in the center of the open field arena. d. Allow the animal to explore the arena for a set period (typically 5-10 minutes). e. Record the session using an overhead video camera.
-
Data Analysis: Use an automated tracking software to analyze:
-
Total distance traveled (cm): A significant decrease compared to the control group indicates hypoactivity/sedation.
-
Velocity (cm/s): A decrease in average speed is also indicative of sedation.
-
Time spent in the center vs. periphery: While primarily a measure of anxiety, this can be altered by sedative effects.
-
Protocol 2: Rotarod Test for Assessing Motor Coordination
This test is a sensitive measure of motor impairment that can be induced by sedative-hypnotic drugs.[13][14][15][16]
Methodology:
-
Apparatus: A commercially available rotarod apparatus with a textured rotating rod, typically divided into lanes for testing multiple animals.
-
Procedure: a. Training (optional but recommended): Acclimate the animals to the apparatus by placing them on the rod at a slow, constant speed (e.g., 4 rpm) for a few minutes on the day before the test. b. On the test day, administer this compound or vehicle. c. At the desired time point, place the animal on the rotating rod. d. Start the trial, which typically involves an accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes). e. Record the latency to fall off the rod. The trial ends when the animal falls or clings to the rod and makes a full passive rotation. f. Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis:
-
Latency to fall (seconds): A significant decrease in the time spent on the rod in the this compound treated group compared to the control group indicates motor impairment.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action at the GABAA Receptor
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
Experimental Workflow for Assessing Sedation
Caption: A typical experimental workflow for evaluating this compound-induced sedation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deepdyve.com [deepdyve.com]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic neuroactive steroids as new sedatives and anesthetics: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sedative - Wikipedia [en.wikipedia.org]
- 9. Antinociceptive effects of a novel α2/α3 subtype selective GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 16. mmpc.org [mmpc.org]
Technical Support Center: Enhancing the Oral Bioavailability of SGE-516
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for the neuroactive steroid SGE-516.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving good oral bioavailability with this compound?
Based on data from analogous neuroactive steroids, this compound is likely a lipophilic compound with low aqueous solubility. This characteristic can lead to dissolution rate-limited absorption, resulting in poor and variable oral bioavailability. Furthermore, like other steroids, it may be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most relevant for a compound like this compound are:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal tract and promote lymphatic absorption, which can partially bypass first-pass metabolism. The oral neurosteroid zuranolone, for instance, is recommended to be administered with a high-fat meal, which underscores the potential of lipids to improve absorption.
-
Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, its dissolution rate and apparent solubility can be significantly increased compared to its crystalline form. Hot-melt extrusion is a common and scalable technique for preparing solid dispersions.
-
Nanoparticle Formation: Reducing the particle size of this compound to the nanometer range (nanosuspensions) dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and improved absorption. Nanomilling is a key technology for producing drug nanocrystals.
Q3: How do I select the best formulation strategy for this compound?
The optimal strategy depends on the specific physicochemical properties of this compound (e.g., melting point, solubility in various excipients, LogP) and the desired pharmacokinetic profile. A systematic approach involving pre-formulation studies is crucial.
Logical Flow for Formulation Strategy Selection
Caption: A decision tree to guide the selection of an appropriate formulation strategy for this compound.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability with a Simple Suspension Formulation
Table 1: Representative Pharmacokinetic Data of this compound Formulations in a Rodent Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| SEDDS | 10 | 950 ± 210 | 1.0 | 4200 ± 950 | 700 |
| Solid Dispersion (HME) | 10 | 780 ± 150 | 1.5 | 3500 ± 750 | 583 |
| Nanosuspension | 10 | 1100 ± 250 | 0.75 | 4800 ± 1100 | 800 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical improvements seen with these formulation technologies for poorly soluble drugs.
Troubleshooting Steps:
-
Confirm Poor Solubility: The observed low bioavailability is likely due to the poor aqueous solubility of this compound.
-
Evaluate Formulation Technologies: Based on the data in Table 1, advanced formulations like SEDDS, solid dispersions, and nanosuspensions can significantly enhance bioavailability.
-
Proceed with Pre-formulation Studies: To select the most suitable approach, conduct solubility screening in various oils, surfactants, and polymers.
Issue 2: Drug Precipitation During In Vitro Dissolution of a Lipid-Based Formulation
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant Ratio: The precipitation of the drug from the emulsion indicates that the formulation is not robust enough upon dilution in the dissolution medium. Adjusting the ratio of surfactant to co-surfactant can improve the stability of the formed micro/nanoemulsion.
-
Incorporate a Polymeric Precipitation Inhibitor: Polymers such as HPMC or PVP can be added to the formulation to maintain a supersaturated state of the drug in the aqueous medium and prevent precipitation.
-
Screen Different Excipients: The choice of oil, surfactant, and co-surfactant is critical. Screen a wider range of excipients to find a combination that provides better solubilization and dispersion characteristics.
Experimental Workflow for SEDDS Formulation Development
Caption: A typical experimental workflow for the development and evaluation of a SEDDS formulation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare a solid dispersion of this compound in a polymeric carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, Kollidon® VA 64, HPMC-AS)
-
Plasticizer (optional, e.g., polyethylene glycol, triethyl citrate)
-
Hot-melt extruder with a twin-screw setup
-
Milling equipment
-
Sieves
Methodology:
-
Pre-blending: Accurately weigh this compound and the polymer (and plasticizer, if used) at the desired ratio (e.g., 1:3 drug-to-polymer). Mix geometrically in a V-blender or by manual blending for 15 minutes to ensure a homogenous powder blend.
-
Extruder Setup: Set the temperature profile of the extruder barrels. A typical starting point would be to have increasing temperatures from the feeding zone to the metering zone, just above the glass transition temperature of the polymer. For example, for Soluplus®, a temperature profile of 100°C, 130°C, 150°C, 160°C, and 165°C for the different zones could be a starting point. The die temperature is often set slightly lower to facilitate solidification of the extrudate.
-
Extrusion: Feed the powder blend into the extruder at a constant rate. Set the screw speed (e.g., 100 rpm). The molten material will be forced through the die.
-
Cooling and Collection: Collect the extrudate on a cooling conveyor belt or on a chilled surface.
-
Milling and Sieving: Once cooled and solidified, mill the extrudate to a fine powder using a suitable mill (e.g., a ball mill or a jet mill). Sieve the milled powder to obtain a uniform particle size distribution.
-
Characterization: Analyze the solid dispersion for drug content, amorphous nature (using DSC and XRPD), and dissolution behavior.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess and compare the in vitro release profiles of different this compound formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
HPLC system with a suitable column for this compound analysis
Dissolution Medium:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin for the first 2 hours.
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin. For poorly soluble compounds like this compound, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to the medium may be necessary to maintain sink conditions.
Methodology:
-
Preparation: Fill the dissolution vessels with 900 mL of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Sample Introduction: Place a single dose of the this compound formulation (e.g., a capsule containing the solid dispersion or an equivalent amount of the nanosuspension) into each vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.
Signaling Pathway of GABAA Receptor Modulation by this compound
Caption: Mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor.
SGE-516 Preclinical Toxicity and Adverse Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the current understanding of SGE-516's preclinical profile, with a focus on its toxicity and adverse effects as reported in publicly available scientific literature. This resource is intended to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1][2][3] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors, this compound's broader activity is thought to contribute to its potent anticonvulsant effects.[1][3] Its mechanism involves enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Q2: What are the reported efficacious doses of this compound in preclinical models?
Efficacious doses of this compound have been reported in various rodent models of seizures and epilepsy. For instance, in rat models of status epilepticus, intraperitoneal (IP) doses of 5.6, 7.5, and 10 mg/kg have been shown to be effective in reducing seizure activity.[1] In a mouse model of Dravet syndrome, chronic oral administration of 40 and 120 mg/kg/day demonstrated significant reductions in seizure frequency and improved survival.[3][4]
Q3: What is the known toxicity profile of this compound in preclinical studies?
Based on currently available public information, detailed quantitative toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), have not been published. The primary focus of the existing literature is on the efficacy and mechanism of action of this compound.
Q4: Have any adverse effects been reported in animal studies?
The available scientific publications on this compound primarily highlight its therapeutic effects and do not provide detailed descriptions of adverse events. One study noted that at efficacious doses, no systemic toxicity was observed, and any injection-site reactions were mild and reversible. However, a comprehensive public report detailing a full safety pharmacology and toxicology assessment is not available. Researchers should, therefore, exercise caution and include appropriate safety monitoring in their study designs.
Troubleshooting Guide for Preclinical this compound Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate dose, incorrect route of administration, poor drug formulation, animal model variability. | 1. Review the literature for established effective dose ranges in your specific model. 2. Ensure proper drug formulation and solubility. This compound may require specific vehicles for optimal delivery. 3. Verify the route of administration is appropriate for the intended pharmacokinetic profile. 4. Consider the genetic background and characteristics of your animal model. |
| Unexpected Behavioral Changes | On-target (GABAergic) sedative effects, off-target effects, stress from administration procedure. | 1. Include a robust set of behavioral assessments to characterize the full profile of the compound. 2. Use the lowest effective dose to minimize potential dose-dependent side effects. 3. Acclimatize animals to handling and administration procedures to reduce stress-induced artifacts. 4. If sedation is observed, consider its potential impact on the primary endpoints of your study. |
| Variability in Results | Inconsistent drug preparation, differences in animal handling, circadian rhythm effects. | 1. Standardize drug preparation protocols to ensure consistent dosing solutions. 2. Implement consistent animal handling and experimental procedures across all cohorts. 3. Conduct experiments at a consistent time of day to minimize the influence of circadian rhythms on neurosteroid levels and seizure thresholds. |
Data on Preclinical Efficacy of this compound
The following tables summarize the key findings from preclinical studies investigating the efficacy of this compound. Note that these studies did not focus on toxicity.
Table 1: this compound Efficacy in a Rat Model of Soman-Induced Status Epilepticus [1]
| Dose (IP) | Outcome |
| 5.6 mg/kg | Significantly reduced electrographic seizure activity |
| 7.5 mg/kg | Significantly reduced electrographic seizure activity |
| 10 mg/kg | Significantly reduced electrographic seizure activity |
Table 2: this compound Efficacy in a Mouse Model of Dravet Syndrome [3][4]
| Dose (Oral, Daily) | Outcome |
| 40 mg/kg/day | Significantly improved survival |
| 120 mg/kg/day | Significantly reduced spontaneous seizure frequency and improved survival |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Soman-Induced Status Epilepticus [1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Status Epilepticus: Subcutaneous administration of soman.
-
Treatment: this compound (5.6, 7.5, or 10 mg/kg) or vehicle administered via intraperitoneal (IP) injection at 20 or 40 minutes after seizure onset.
-
Primary Endpoint: Quantification of electrographic seizure activity using electroencephalography (EEG).
Protocol 2: Evaluation of this compound in a Mouse Model of Dravet Syndrome [3][4]
-
Animal Model: Scn1a+/- mice, which recapitulate key features of Dravet syndrome.
-
Treatment: this compound formulated in chow at doses of 40 or 120 mg/kg/day, or control chow.
-
Primary Endpoints:
-
Frequency of spontaneous generalized tonic-clonic seizures.
-
Survival rate.
-
Threshold for hyperthermia-induced seizures.
-
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: General experimental workflow for evaluating this compound in preclinical seizure models.
References
- 1. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: SGE-516 Experimental Design and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with SGE-516, a potent positive allosteric modulator of GABA-A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a neuroactive steroid that acts as a positive allosteric modulator (PAM) of both synaptic and extra-synaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] It binds to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation of GABAergic inhibition leads to its anticonvulsant effects.[2][3]
Q2: What are the key therapeutic areas being investigated for this compound?
A2: Based on its potent anticonvulsant activity, this compound has been investigated in preclinical models of epilepsy, including Dravet syndrome and status epilepticus.[3][4][5]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vivo administration, this compound has been formulated in 2% 2-Hydroxypropyl-β-cyclodextrin for intraperitoneal (IP) injections. For oral administration in mice, it can be incorporated into chow.[4] For in vitro patch clamp experiments, a stock solution of 10 mM in DMSO is often used, with final DMSO concentrations in the recording solution kept to a minimum (e.g., <0.3%) to avoid solvent effects.[6] Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: What are the known effective doses of this compound in animal models?
A4: Effective doses of this compound vary depending on the animal model and administration route. For example, a single 3 mg/kg IP dose has shown protective effects against hyperthermia-induced seizures in mice.[1] In a rat model of soman-induced status epilepticus, IP doses of 5.6, 7.5, and 10 mg/kg significantly reduced seizure activity.[5] Chronic oral administration of 40 mg/kg/day and 120 mg/kg/day in chow has been shown to improve survival in a mouse model of Dravet syndrome.[4]
Q5: Are there any known off-target effects of this compound?
A5: Specific off-target binding profiles for this compound are not extensively reported in the public domain. As with any pharmacological agent, it is crucial to consider the possibility of off-target effects. Researchers should include appropriate controls in their experiments to account for potential non-specific effects. If unexpected results are observed, consider performing counter-screens against related targets.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Receptor Subtype | Parameter | Value | Reference |
| Manual Patch Clamp | CHO Cells | α4β3δ GABA-A | EC50 | 240 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models
| Animal Model | Administration Route | Dose | Endpoint | Result | Reference |
| Hyperthermia-induced seizures (mice) | Intraperitoneal (IP) | 3 mg/kg | Seizure protection | Protective effect observed | [1] |
| Soman-induced status epilepticus (rats) | Intraperitoneal (IP) | 5.6, 7.5, 10 mg/kg | Seizure activity | Significant reduction | [5] |
| Dravet syndrome (Scn1a+/- mice) | Oral (in chow) | 40 mg/kg/day | Survival | Significant improvement | [4] |
| Dravet syndrome (Scn1a+/- mice) | Oral (in chow) | 120 mg/kg/day | Survival | Complete prevention of premature lethality | [4] |
| Dravet syndrome (Scn1a+/- mice) | Oral (in chow) | 120 mg/kg/day | Spontaneous seizure frequency | Significant reduction | [4] |
Experimental Protocols
Detailed Methodology: In Vitro Characterization of this compound using Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from standard methods for characterizing positive allosteric modulators of GABA-A receptors.[6][7][8]
Objective: To determine the potency (EC50) and efficacy of this compound in modulating GABA-evoked currents in a cell line expressing a specific GABA-A receptor subtype.
Materials:
-
HEK293 cells stably expressing the GABA-A receptor subtype of interest.
-
Cell culture reagents.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[7]
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.[7]
-
GABA stock solution (100 mM in deionized water).[7]
-
This compound stock solution (10 mM in DMSO).[7]
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries.
-
Microscope.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips and use for recording 24-48 hours after plating.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[7]
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the recording pipette with positive pressure.
-
Form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[7]
-
-
Drug Application:
-
Establish a stable baseline GABA response by applying a low concentration of GABA (EC10-EC20) for a short duration (e.g., 5 seconds) until the response is stable.[7]
-
To test for positive allosteric modulation, pre-incubate the cell with varying concentrations of this compound for 60 seconds, followed by co-application of this compound with the EC10-EC20 concentration of GABA.[7]
-
Ensure complete washout of the compound between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation.
-
Plot the percentage potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Troubleshooting Guides
In Vitro Experiments (Patch Clamp)
| Issue | Possible Cause | Recommended Solution |
| Unstable Seal Resistance | Poor pipette quality, unhealthy cells, mismatched osmolarity of solutions. | Use high-quality fire-polished pipettes. Ensure cells are healthy and solutions are fresh and have the correct osmolarity. |
| No or Weak GABA Response | Low receptor expression, incorrect GABA concentration. | Verify receptor expression in the cell line. Perform a GABA dose-response curve to determine the appropriate EC10-EC20 concentration. |
| Run-down of GABA Current | Receptor desensitization or internalization with prolonged agonist application. | Allow for sufficient washout periods between GABA applications. Keep agonist application times brief. |
| Variability in this compound Potentiation | Incomplete washout, instability of this compound in solution. | Ensure complete washout between applications. Prepare fresh dilutions of this compound for each experiment. Consider the lipophilic nature of neurosteroids, which may lead to slow washout from the cell membrane.[9][10][11] |
| Solvent (DMSO) Effects | High final concentration of DMSO in the recording solution. | Keep the final DMSO concentration below 0.3%.[6] Include a vehicle control with the same DMSO concentration. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| High Variability in Animal Response | Inconsistent drug administration, animal stress, biological variability. | Ensure accurate and consistent dosing. Handle animals gently to minimize stress. Use a sufficient number of animals per group to account for biological variability and randomize animal selection. |
| Poor Bioavailability/Efficacy | Improper formulation or administration of this compound. | For IP injections, ensure the use of a suitable vehicle like cyclodextrin to improve solubility. For oral administration, ensure homogenous mixing in the chow. |
| Unexpected Behavioral Side Effects | Potential off-target effects or excessive GABAergic modulation. | Carefully observe animals for any adverse effects. Consider testing a range of doses to find a therapeutic window with minimal side effects. |
| Lack of Reproducibility Between Studies | Differences in experimental protocols, animal strains, or environmental conditions. | Clearly document all experimental details, including animal strain, age, sex, housing conditions, and the specific timing of drug administration and behavioral testing. Adhere to guidelines for preclinical research reproducibility.[12] |
Visualizations
Caption: Mechanism of action of this compound on a GABAergic synapse.
Caption: General experimental workflow for this compound characterization.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slow Actions of Neuroactive Steroids at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow actions of neuroactive steroids at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Slow Actions of Neuroactive Steroids at GABAA Receptors | Semantic Scholar [semanticscholar.org]
- 12. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SGE-516 and Allopregnanolone in GABA-A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SGE-516 and the endogenous neurosteroid allopregnanolone, focusing on their mechanisms of action as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. The information presented is supported by preclinical experimental data to aid in research and drug development.
Introduction to GABA-A Receptor Modulation
GABA-A receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[1][2] These receptors are crucial targets for a wide range of therapeutics, including benzodiazepines, barbiturates, and neuroactive steroids. Neuroactive steroids, such as allopregnanolone, are potent endogenous modulators of GABA-A receptors.[3][4] this compound is a novel, synthetic neuroactive steroid developed with the aim of providing an improved pharmacokinetic profile suitable for oral administration.[5] Both molecules enhance GABAergic inhibition, but emerging research points to distinct and shared mechanisms that influence their therapeutic potential.
Mechanism of Action: Allosteric and Metabotropic Effects
Both allopregnanolone and this compound are positive allosteric modulators of synaptic and extrasynaptic GABA-A receptors.[4][5] They bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA.[3] Structural studies suggest this binding site is located at the β-α subunit interfaces within the transmembrane domain.[6] At low nanomolar concentrations, they potentiate GABA-mediated chloride currents, while at higher micromolar concentrations, they can directly activate the receptor channel.[4][7]
A key finding differentiates this compound and allopregnanolone from other neurosteroids like ganaxolone. Both this compound and allopregnanolone have been shown to induce a sustained increase in the efficacy of GABAergic inhibition through a novel metabotropic mechanism. This process involves the activation of Protein Kinase C (PKC), leading to the increased phosphorylation and surface expression of β3 subunit-containing extrasynaptic GABA-A receptors. This trafficking of receptors to the cell surface results in an enhanced and prolonged tonic inhibitory current, an effect that persists even after the compound is no longer present.
Caption: Dual mechanism of this compound and allopregnanolone action on GABA-A receptors.
Comparative Performance and Properties
While direct head-to-head quantitative data on potency and efficacy are limited in publicly available literature, a comparison of the known characteristics of this compound and allopregnanolone reveals key differences relevant to drug development. This compound was specifically designed to improve upon the pharmacokinetic properties of first-generation neurosteroids like allopregnanolone, particularly to allow for chronic oral dosing.[5]
| Feature | This compound | Allopregnanolone |
| Origin | Synthetic, next-generation neuroactive steroid | Endogenous progesterone metabolite[8] |
| Primary Mechanism | Positive Allosteric Modulator (PAM) of GABA-A receptors[5][9] | Positive Allosteric Modulator (PAM) of GABA-A receptors[7] |
| Secondary Mechanism | Induces PKC-dependent receptor trafficking, enhancing tonic inhibition | Induces PKC-dependent receptor trafficking, enhancing tonic inhibition |
| Receptor Subtype Focus | Modulates both synaptic (γ-containing) and extrasynaptic (δ-containing) receptors[5] | Acts on a wide variety of GABA-A receptor subtypes, with potential for higher potency at certain combinations (e.g., α1β1γ2)[3][8] |
| Administration Route | Designed for chronic oral dosing[5] | Typically requires intravenous administration (as brexanolone) due to low oral bioavailability[10] |
| Key Preclinical Data | Demonstrated anticonvulsant activity in PTZ, 6Hz, and corneal kindling models; reduces status epilepticus in soman-intoxication models[5][9] | Potent anticonvulsant, anxiolytic, and sedative effects; neuroprotective properties demonstrated in various models[10][11] |
Key Experimental Protocols
The characterization of GABA-A receptor modulators like this compound and allopregnanolone relies on specific in vitro and in vivo assays. Below are detailed methodologies for cornerstone experiments.
This technique is used to directly measure the effect of a compound on GABA-evoked currents in cells expressing specific GABA-A receptor subtypes.
-
Objective: To quantify the potency (EC₅₀) and efficacy (maximal potentiation) of this compound and allopregnanolone as modulators of GABA-A receptor currents.
-
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2 for synaptic or α4β3δ for extrasynaptic).[12]
-
Solutions: External Ringer's solution (e.g., 160 mM NaCl, 4.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4) and an internal pipette solution (e.g., 154 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.3).[13]
-
Compounds: Stock solutions of GABA, this compound, and allopregnanolone (typically in DMSO).
-
-
Methodology:
-
Cell Culture: Plate transfected cells on glass coverslips 24-48 hours prior to recording.
-
Recording Setup: Place a coverslip in a recording chamber on a microscope stage, perfusing with the external solution.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[12]
-
Whole-Cell Configuration: Approach a cell with the pipette, form a high-resistance seal (>1 GΩ), and then rupture the membrane to gain electrical access to the cell interior. Clamp the cell at a holding potential of -60 mV.[12]
-
GABA Application: Using a rapid solution exchange system, apply a baseline concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) to establish a stable, reproducible current.[12][13]
-
Compound Application: Co-apply the GABA concentration with varying concentrations of this compound or allopregnanolone to determine the dose-dependent potentiation of the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Plot the percentage potentiation against the compound concentration to determine EC₅₀ and maximal efficacy.[12]
-
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
This assay is used to verify the metabotropic mechanism by quantifying changes in the number of GABA-A receptors on the cell surface after drug treatment.
-
Objective: To determine if this compound and allopregnanolone increase the surface expression of β3-containing GABA-A receptors.
-
Materials:
-
Cell Line: Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures endogenously expressing the target receptors.
-
Reagents: this compound, allopregnanolone, PKC inhibitor (as a control), cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin), lysis buffer, streptavidin beads, antibodies against GABA-A receptor subunits (e.g., anti-β3) and a loading control (e.g., anti-Actin).
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with vehicle, this compound, or allopregnanolone for a specified duration (e.g., 15-30 minutes). A separate group can be pre-treated with a PKC inhibitor.
-
Surface Biotinylation: Wash cells with ice-cold PBS. Incubate with a cell-impermeable biotin reagent to label surface proteins. Quench the reaction.
-
Cell Lysis: Lyse the cells to release total protein.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture the biotin-labeled surface proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the GABA-A receptor β3 subunit. Also, probe the total cell lysate (input) for total β3 and a loading control.
-
Analysis: Quantify the band intensity of the surface β3 subunit relative to the total β3 subunit expression. An increase in the surface-to-total ratio indicates enhanced receptor trafficking to the membrane.
-
Summary and Conclusion
This compound and allopregnanolone are both potent positive allosteric modulators of GABA-A receptors. Their shared ability to induce a sustained, metabotropic enhancement of receptor surface expression represents a significant mechanism that may contribute to a prolonged therapeutic effect. The primary distinction lies in their origin and pharmacokinetic profiles; this compound is a synthetic, orally bioavailable compound designed for chronic use, whereas allopregnanolone is an endogenous neurosteroid with limitations for oral delivery.[5][10] The preclinical data for this compound in models of epilepsy and status epilepticus highlight its potential as a next-generation therapeutic that leverages and potentially improves upon the foundational pharmacology of allopregnanolone.[5][9]
Caption: Key feature comparison of this compound and allopregnanolone.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex Difference in Sensitivity to Allopregnanolone Neuroprotection in Mice Correlates with Effect on Spontaneous Inhibitory Post Synaptic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of SGE-516 and Ganaxolone in Seizure Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two neuroactive steroid compounds, SGE-516 and ganaxolone, in the context of seizure disorders. Both compounds are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While they share a common overarching mechanism, key differences in their molecular interactions and clinical development stages set them apart. Ganaxolone has achieved FDA approval for a specific epilepsy indication, whereas this compound remains a preclinical investigational compound. This comparison synthesizes available preclinical and clinical data to offer a comprehensive overview for research and development professionals.
Mechanism of Action: A Tale of Two Modulators
Both this compound and ganaxolone exert their anticonvulsant effects by enhancing the activity of GABA-A receptors.[1][2] These receptors, upon binding with GABA, open a chloride ion channel, leading to hyperpolarization of the neuron and a decreased likelihood of firing an action potential. This compound and ganaxolone bind to a site on the GABA-A receptor distinct from the GABA binding site, allosterically modulating the receptor to increase the influx of chloride ions in the presence of GABA.[1] This potentiation of GABAergic inhibition helps to quell the excessive neuronal excitation characteristic of seizures.
A key distinguishing feature lies in their impact on receptor trafficking. Preclinical in-vitro studies have shown that this compound, along with the endogenous neurosteroid allopregnanolone, can induce a sustained increase in the surface expression of extrasynaptic GABA-A receptors. This is achieved through a metabotropic mechanism involving protein kinase C-dependent phosphorylation, leading to a prolonged enhancement of inhibitory tone. In the same study, ganaxolone did not produce this sustained enhancement, suggesting a potentially different long-term modulatory profile.
Preclinical Efficacy: Head-to-Head in the Laboratory
Both this compound and ganaxolone have demonstrated broad anticonvulsant activity in a variety of preclinical seizure models.
This compound has shown efficacy in models of both acute and chronic seizures. In the Dravet syndrome mouse model (Scn1a+/-), chronic oral administration of this compound significantly reduced spontaneous generalized tonic-clonic seizure frequency and completely prevented premature mortality at a dose of 120 mg/kg/day. An acute 3 mg/kg intraperitoneal dose also protected against hyperthermia-induced seizures in this model.[3] Furthermore, this compound demonstrated dose-dependent protection in the pentylenetetrazol (PTZ)-induced and 6Hz psychomotor seizure models in mice.[4] It has also shown significant efficacy in reducing seizure activity and neuronal cell death in a rat model of soman-induced status epilepticus, a model of benzodiazepine-resistant seizures.[2]
Ganaxolone has an extensive preclinical portfolio demonstrating its anticonvulsant effects. It has shown efficacy in various chemically and electrically induced seizure models.[5] For instance, in a mouse model of Angelman syndrome, ganaxolone reduced seizures and improved motor deficits.[6]
Clinical Efficacy: Ganaxolone's Path to Approval
Ganaxolone has undergone extensive clinical development, culminating in its approval by the U.S. Food and Drug Administration (FDA) under the brand name ZTALMY® for the treatment of seizures associated with Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD) in patients two years of age and older.[1][2]
The pivotal Phase 3 Marigold trial, a randomized, double-blind, placebo-controlled study, demonstrated the clinical efficacy of ganaxolone in this patient population. Patients treated with ganaxolone experienced a median 30.7% reduction in 28-day major motor seizure frequency, compared to a 6.9% reduction in the placebo group.[2]
This compound , in contrast, is a preclinical compound and has not yet entered human clinical trials. Sage Therapeutics, the developer of this compound, has referred to it as a "tool compound" in publications, and it is not currently listed in their clinical development pipeline.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Seizure Models
| Animal Model | Seizure Type | Administration Route & Dose | Key Efficacy Findings | Reference |
| Dravet Syndrome Mouse (Scn1a+/-) | Spontaneous generalized tonic-clonic | Oral (in chow), 120 mg/kg/day | Significantly reduced average daily seizure frequency and completely prevented premature lethality. | [3] |
| Dravet Syndrome Mouse (Scn1a+/-) | Hyperthermia-induced | Intraperitoneal, 3 mg/kg | Significantly protected against seizures. | [3] |
| Mouse | Pentylenetetrazol (PTZ)-induced | - | Dose-dependent protection against seizures. | [4] |
| Mouse | 6Hz psychomotor seizure | - | Dose-dependent protection against seizures. | [4] |
| Rat | Soman-induced status epilepticus | Intraperitoneal, 5.6, 7.5, and 10 mg/kg | Significantly reduced electrographic seizure activity and neuronal cell death. | [2] |
Table 2: Clinical Efficacy of Ganaxolone in CDKL5 Deficiency Disorder (Marigold Trial)
| Parameter | Ganaxolone | Placebo | p-value | Reference |
| Median Reduction in 28-day Major Motor Seizure Frequency | 30.7% | 6.9% | 0.0036 | [2] |
Experimental Protocols
Protocol for this compound Efficacy in the Dravet Syndrome Mouse Model
This protocol is a summary of the methodology described in the study by Hawkins et al., 2017.[3]
-
Animal Model: Scn1a+/- mice, which recapitulate key features of Dravet syndrome.
-
Chronic Spontaneous Seizure Study:
-
Dosing: this compound was administered orally, mixed in the chow at a dose of 120 mg/kg/day.
-
Monitoring: Mice were video-monitored for 60 hours to quantify the frequency of spontaneous generalized tonic-clonic seizures.
-
Endpoint: The primary endpoint was the average daily seizure frequency. Survival was also monitored.
-
-
Hyperthermia-Induced Seizure Study:
-
Dosing: A single intraperitoneal injection of this compound (3 mg/kg) was administered.
-
Procedure: Mice were subjected to a gradual increase in core body temperature, and the temperature at which a seizure occurred was recorded.
-
Endpoint: The primary endpoint was the temperature threshold for seizure induction.
-
Protocol for Ganaxolone Efficacy in CDKL5 Deficiency Disorder (Marigold Trial)
This protocol is a summary of the methodology for the Phase 3 Marigold trial (NCT03572933).[7]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Patient Population: Patients aged 2 to 21 years with a confirmed CDKL5 gene mutation and refractory seizures.
-
Treatment:
-
Patients were randomized to receive either oral ganaxolone suspension or a matching placebo, administered three times daily with food for 17 weeks.
-
Dosing was titrated up to a maximum of 63 mg/kg/day (for patients ≤28 kg) or 1800 mg/day (for patients >28 kg).
-
-
Primary Endpoint: The percentage change from baseline in the 28-day frequency of major motor seizures.
-
Baseline: A 6-week prospective baseline period was used to establish seizure frequency before randomization.
Mandatory Visualization
Caption: Signaling pathway of GABA-A receptor positive allosteric modulation by this compound and ganaxolone.
Caption: Comparative experimental workflows for preclinical and clinical efficacy evaluation.
Conclusion
This compound and ganaxolone are both potent positive allosteric modulators of GABA-A receptors with demonstrated anticonvulsant properties. Ganaxolone has successfully transitioned from a promising preclinical candidate to an FDA-approved therapy for a specific rare epilepsy, with its clinical efficacy established in a robust Phase 3 trial. This compound, while showing significant promise in preclinical models and possessing a potentially advantageous sustained mechanism of action, remains an investigational compound with an unclear path to clinical development. For researchers in the field, the distinct preclinical profile of this compound may warrant further investigation into the therapeutic potential of inducing sustained GABAergic enhancement. Conversely, the clinical success of ganaxolone provides a benchmark for the development of novel neuroactive steroid-based antiepileptic drugs. Future research, including potential head-to-head preclinical studies, would be invaluable in further elucidating the comparative efficacy and long-term therapeutic potential of these two compounds.
References
- 1. Sage Therapeutics - AnnualReports.com [annualreports.com]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous ganaxolone for the treatment of refractory status epilepticus: Results from an open‐label, dose‐finding, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganaxolone: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound--a-next-generation-neuroactive-steroid--reduces-status-epilepticus-(SE)-after-a-20-or-40-minute-treatment-delay-in-a-rat-model-of-soman-intoxication- [aesnet.org]
- 7. SAGE Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
SGE-516: A Dual Modulator of Synaptic and Extrasynaptic GABAergic Inhibition
Cambridge, MA – The novel synthetic neuroactive steroid SGE-516 demonstrates potent positive allosteric modulation of both synaptic and extrasynaptic GABA-A receptors, setting it apart from traditional benzodiazepines which primarily target synaptic receptors. This broader mechanism of action, involving both direct (allosteric) and indirect (metabotropic) effects on GABAA receptor function, suggests a potential for this compound in treating a range of neurological disorders, including refractory epilepsy.[1][2][3][4][5]
This guide provides a comprehensive comparison of the effects of this compound on synaptic versus extrasynaptic currents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Differential Modulation of Phasic and Tonic Inhibition
GABAergic inhibition in the central nervous system is mediated by two principal modes of GABAA receptor activation: phasic and tonic inhibition. Phasic inhibition is driven by the transient activation of synaptic GABAA receptors by high concentrations of GABA released into the synaptic cleft, resulting in inhibitory postsynaptic currents (IPSCs). In contrast, tonic inhibition is mediated by the persistent activation of extrasynaptic GABAA receptors by low ambient concentrations of GABA, generating a continuous inhibitory current.
This compound has been shown to potentiate both forms of inhibition through distinct mechanisms.
Sustained Enhancement of Extrasynaptic Tonic Currents
A key differentiator of this compound is its ability to induce a sustained increase in tonic inhibition.[1][6][7] In a pivotal study by Modgil et al. (2016), exposure of dentate gyrus granule cells (DGGCs) to this compound (100 nM) for 15 minutes, followed by a washout period of over 30 minutes, resulted in a significant and lasting increase in the tonic current.[1][6][7] This effect is not observed with the synthetic neuroactive steroid ganaxolone, highlighting a unique property of this compound and its analogue allopregnanolone.[1][6][7]
This sustained effect is attributed to a metabotropic mechanism involving Protein Kinase C (PKC). This compound increases the PKC-dependent phosphorylation of the β3 subunit of extrasynaptic GABAA receptors, which leads to an increase in their surface expression.[1][6][7] This trafficking of receptors to the cell surface enhances the overall tonic inhibitory tone.
| Compound | Concentration | Sustained Increase in Tonic Current | PKC-Dependence |
| This compound | 100 nM | Yes | Yes |
| Allopregnanolone | 100 nM | Yes | Yes |
| Ganaxolone | 100 nM | No | N/A |
| Table 1: Comparison of the sustained effects of neuroactive steroids on tonic currents in dentate gyrus granule cells. Data from Modgil et al. (2016).[1][6][7] |
Allosteric Modulation of Synaptic Phasic Currents
In addition to its metabotropic effects, this compound also acts as a positive allosteric modulator of synaptic GABAA receptors, acutely enhancing phasic inhibition. This is observed as a prolongation of the decay of spontaneous inhibitory postsynaptic currents (sIPSCs).[1][6][7] Furthermore, the study by Modgil et al. (2016) demonstrated that this compound also leads to an increase in the amplitude of sIPSCs, an effect linked to the PKC-mediated phosphorylation of β3 subunits and a subsequent reduction in GABAA receptor endocytosis.[1]
| Compound | Effect on sIPSC Decay | Effect on sIPSC Amplitude |
| This compound | Prolongation | Increase |
| Allopregnanolone | Prolongation | No significant change |
| Ganaxolone | Prolongation | No significant change |
| Table 2: Acute allosteric effects of neuroactive steroids on synaptic currents. Data from Modgil et al. (2016).[1][6][7] |
Comparison with Benzodiazepines
The primary distinction between this compound and benzodiazepines lies in their target receptors. Benzodiazepines selectively modulate synaptic GABAA receptors containing γ subunits.[3] In contrast, neuroactive steroids like this compound have a broader spectrum of activity, modulating both synaptic (γ-containing) and extrasynaptic (often δ-containing) GABAA receptors.[3][5] This allows this compound to enhance both phasic and tonic inhibition, whereas benzodiazepines primarily augment phasic inhibition.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Dentate Gyrus Granule Cells
The following protocol is based on the methodology described by Modgil et al. (2016) for recording tonic and phasic GABAergic currents in DGGCs from acute hippocampal slices.[1][6][7]
1. Acute Brain Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) slicing solution.
-
Horizontal hippocampal slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, and then at room temperature for at least 30 minutes before recording.
2. Electrophysiological Recordings:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
Whole-cell patch-clamp recordings are obtained from visually identified DGGCs under DIC microscopy.
-
Patch pipettes (3-5 MΩ) are filled with a cesium-based internal solution to isolate GABAergic currents.
-
Tonic currents are measured as the change in holding current in response to the application of a GABAA receptor antagonist (e.g., bicuculline or gabazine).
-
Spontaneous IPSCs (sIPSCs) are recorded in the absence of network-driven activity.
3. Drug Application:
-
For acute allosteric effects, this compound or other compounds are bath-applied.
-
For sustained metabotropic effects, slices are pre-incubated with the compound for 15 minutes, followed by a washout period of at least 30 minutes before recording.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound modulation of GABAA receptors.
References
- 1. Endogenous and synthetic neuroactive steroids evoke sustained increases in the efficacy of GABAergic inhibition via a protein kinase C-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic neuroactive steroids evoke sustained increases in the efficacy of GABAergic inhibition via a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SGE-516 and Diazepam in Status Epilepticus
For Researchers, Scientists, and Drug Development Professionals
Status epilepticus (SE) is a life-threatening neurological emergency characterized by prolonged or recurrent seizures. The current first-line treatment for SE is typically a benzodiazepine, such as diazepam, which enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the synaptic GABAA receptor. However, a significant portion of SE cases become refractory to benzodiazepine treatment, highlighting the urgent need for novel therapeutic agents with alternative mechanisms of action. SGE-516, a synthetic neuroactive steroid, has emerged as a promising candidate for the treatment of SE, including benzodiazepine-resistant forms. This guide provides a detailed head-to-head comparison of this compound and diazepam, focusing on their mechanisms of action, preclinical efficacy, and pharmacokinetic profiles, supported by available experimental data.
Mechanism of Action: A Tale of Two GABA-A Receptor Modulators
The primary target for both this compound and diazepam is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. However, their specific binding sites and resulting modulatory effects differ significantly.
Diazepam , a classical benzodiazepine, acts as a positive allosteric modulator of GABA-A receptors containing α (alpha) and γ (gamma) subunits.[1][2] By binding to the benzodiazepine site at the interface of these subunits, diazepam increases the frequency of channel opening in the presence of GABA, thereby enhancing synaptic inhibition.[2]
This compound , a synthetic neuroactive steroid, also functions as a positive allosteric modulator of GABA-A receptors but through a distinct binding site.[3][4] Crucially, this compound is capable of modulating a broader range of GABA-A receptor subtypes, including both synaptic and extrasynaptic receptors.[3][5][6][7] Extrasynaptic GABA-A receptors, which often contain δ (delta) subunits, are responsible for mediating tonic inhibition and are less prone to the internalization and desensitization seen with synaptic receptors during prolonged seizures.[7] This broader activity profile may confer an advantage to this compound in treating benzodiazepine-resistant SE.[5][7][8]
Table 1: Comparison of Mechanism of Action
| Feature | This compound | Diazepam |
| Target | GABA-A Receptors | GABA-A Receptors |
| Binding Site | Neuroactive steroid binding site | Benzodiazepine binding site (α/γ subunit interface) |
| Receptor Subtypes | Synaptic and extrasynaptic | Primarily synaptic (α and γ subunit-containing) |
| Effect on GABA | Positive allosteric modulator | Positive allosteric modulator |
| Key Differentiator | Broad activity on various GABA-A receptor subtypes, including those insensitive to benzodiazepines.[6][7][9] | Selective activity on benzodiazepine-sensitive GABA-A receptors.[4] |
Preclinical Efficacy in Status Epilepticus Models
Direct head-to-head clinical trials comparing this compound and diazepam in status epilepticus are not yet available. However, preclinical studies in various animal models of seizures and SE provide valuable insights into their comparative efficacy.
This compound has demonstrated significant anticonvulsant activity in multiple preclinical models. In a rat model of soman-induced SE, a condition known to become rapidly refractory to benzodiazepines, this compound significantly reduced electrographic seizure activity when administered 20 or 40 minutes after seizure onset.[5][8][10] Furthermore, this compound treatment was associated with a significant reduction in neuronal cell death.[5][10] In a Dravet syndrome mouse model, this compound protected against hyperthermia-induced seizures, reduced spontaneous seizure frequency, and improved survival.[6][9] Studies in a kainate-induced model of diazepam-resistant SE in wild-type mice showed that this compound was effective in suppressing seizures where diazepam had failed.[11]
Diazepam is a well-established, first-line treatment for SE, with an intravenous administration typically terminating seizures in about 75% of patients.[12] Its rapid onset of action is a key therapeutic advantage.[13][14] However, its efficacy can be limited by the development of tolerance with long-term use and its reduced effectiveness in refractory SE.[7][15] The redistribution of diazepam from the brain to other body tissues can also lead to a shorter duration of anticonvulsant effect.[12]
Table 2: Summary of Preclinical Efficacy Data
| Parameter | This compound | Diazepam |
| Soman-Induced SE (Rat) | Significantly reduced seizure activity and neuronal cell death, even with treatment delay.[5][8] | Efficacy diminishes as SE becomes refractory.[5][8] |
| Dravet Syndrome (Mouse) | Protected against hyperthermia-induced seizures, reduced spontaneous seizures, and improved survival.[6][9] | Standard of care, but often provides only modest seizure control.[6] |
| Kainate-Induced Diazepam-Resistant SE (Mouse) | Suppressed seizures in a diazepam-resistant model.[11] | Ineffective by definition in this model. |
| PTZ-Induced Seizures (Mouse) | Demonstrated protection against seizures.[4] | Effective in this chemo-convulsant model. |
| 6Hz Psychomotor Seizures (Mouse) | Demonstrated anticonvulsant activity.[4] | Effective in this model. |
Pharmacokinetic Profiles
The pharmacokinetic properties of an anticonvulsant are critical for its clinical utility in the emergency setting of status epilepticus.
This compound has been developed as a next-generation neuroactive steroid with an improved pharmacokinetic profile intended for chronic oral dosing.[4] Specific details on its absorption, distribution, metabolism, and excretion from publicly available data are limited.
Diazepam is highly lipophilic, allowing for rapid entry into the brain, with an onset of action within 1 to 3 minutes following intravenous administration.[13][14] However, it also undergoes rapid redistribution into peripheral fatty tissues, which can lead to a decrease in its plasma concentration and a shorter duration of antiseizure effect.[12][14] Diazepam has a long elimination half-life of approximately 48 hours, and its active metabolite, N-desmethyldiazepam, has an even longer half-life of up to 100 hours.[13]
Table 3: Comparison of Pharmacokinetic Properties
| Feature | This compound | Diazepam |
| Route of Administration | Intraperitoneal (in preclinical studies).[3][5] | Intravenous, Intramuscular, Oral, Rectal.[13] |
| Onset of Action | Data not available. | 1-3 minutes (Intravenous).[13] |
| Distribution | Data not available. | Highly lipophilic, rapid redistribution from brain to fatty tissue.[12][13] |
| Elimination Half-life | Data not available. | ~48 hours (Diazepam), up to 100 hours (N-desmethyldiazepam).[13] |
| Metabolism | Data not available. | Primarily hepatic via cytochrome P450 enzymes.[1] |
Experimental Protocols
Soman-Induced Status Epilepticus Model in Rats
This protocol is designed to assess the efficacy of anticonvulsants in a model of organophosphate nerve agent-induced SE, which is known to become refractory to benzodiazepines.
Caption: Workflow for Soman-Induced SE Model.
Signaling Pathways
The differential modulation of GABA-A receptors by this compound and diazepam underlies their distinct anticonvulsant profiles.
Caption: GABA-A Receptor Modulation Pathways.
Conclusion
This compound and diazepam are both positive allosteric modulators of GABA-A receptors, but their distinct mechanisms of action suggest different therapeutic potentials in the management of status epilepticus. Diazepam remains a cornerstone of first-line therapy due to its rapid onset of action. However, its efficacy is limited to benzodiazepine-sensitive GABA-A receptors and can be compromised in refractory SE.
This compound, with its broader activity on both synaptic and extrasynaptic GABA-A receptors, holds promise as a novel treatment for SE, particularly in cases that are resistant to benzodiazepines. Preclinical evidence strongly supports its anticonvulsant effects in models of refractory SE. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients and to directly compare its performance against the current standard of care. The development of neuroactive steroids like this compound represents a significant step forward in addressing the unmet medical need in the treatment of refractory status epilepticus.
References
- 1. Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroactive steroids for the treatment of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a-next-generation-neuroactive-steroid--reduces-status-epilepticus-(SE)-after-a-20-or-40-minute-treatment-delay-in-a-rat-model-of-soman-intoxication- [aesnet.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Management of Status Epilepticus | AAFP [aafp.org]
- 13. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Diazepam - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticonvulsant Effects of SGE-516 and Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of SGE-516, a neuroactive steroid, with established and emerging control compounds. The information presented is based on available preclinical data and is intended to assist researchers in the design and interpretation of studies aimed at the development of novel anti-epileptic drugs (AEDs).
Executive Summary
This compound is a potent, orally bioavailable positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1] This broad-spectrum activity distinguishes it from classic benzodiazepines, which primarily target synaptic GABAA receptors. Preclinical studies have demonstrated the efficacy of this compound in a variety of animal models of seizures, suggesting its potential as a therapeutic agent for epilepsy. This guide compares the anticonvulsant effects of this compound with the following control compounds:
-
Diazepam: A classic benzodiazepine and a widely used control in anticonvulsant studies.
-
Allopregnanolone: An endogenous neurosteroid with a similar mechanism of action to this compound.
-
Ganaxolone: A synthetic neurosteroid analog of allopregnanolone.
-
Phenytoin and Carbamazepine: Standard, first-generation AEDs with different mechanisms of action (sodium channel blockade).
Data Presentation: Comparative Efficacy in Preclinical Seizure Models
The following tables summarize the available quantitative data on the efficacy of this compound and control compounds in commonly used mouse models of seizures. Efficacy is primarily presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
Table 1: Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model |
| This compound | Data not available | - | Mouse |
| Diazepam | 0.2 - 1.5 | i.p. | Mouse |
| Allopregnanolone | 2.0 - 5.0 | s.c. | Mouse |
| Ganaxolone | 3.5 (2.1-5.8)[2] | i.p. | Mouse |
| Phenytoin | > 40 | i.p. | Mouse |
| Carbamazepine | 10 - 20 | i.p. | Mouse |
Note: ED50 values can vary depending on the specific experimental conditions.
Table 2: Anticonvulsant Efficacy in the 6 Hz Psychomotor Seizure Model
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model |
| This compound | Data not available | - | Mouse |
| Diazepam | 0.1 - 0.5 | i.p. | Mouse |
| Allopregnanolone | Data not available | - | Mouse |
| Ganaxolone | 6.3 (4.0-9.8)[2] | i.p. | Mouse |
| Phenytoin | Ineffective | i.p. | Mouse |
| Carbamazepine | 9.8 | i.p. | Mouse |
Note: The 6 Hz model is often used to identify compounds effective against therapy-resistant seizures. Phenytoin's lack of efficacy is a key characteristic of this model.[3]
Table 3: Anticonvulsant Efficacy in the Corneal Kindling Model
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model |
| This compound | Data not available | - | Mouse |
| Diazepam | 0.5 - 1.0 | i.p. | Mouse |
| Allopregnanolone | Data not available | - | Mouse |
| Ganaxolone | Data not available | - | Mouse |
| Phenytoin | 9.1 | i.p. | Mouse |
| Carbamazepine | 8.7 | i.p. | Mouse |
Note: The corneal kindling model is a model of chronic epilepsy with secondarily generalized seizures.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
-
Animals: Male CD-1 mice (20-25 g) are used.
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a specified time before PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously (s.c.).
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The ED50 is calculated as the dose of the drug that protects 50% of the animals from clonic seizures.
Hz Psychomotor Seizure Model
This model is used to identify compounds that may be effective against therapy-resistant partial seizures.
-
Animals: Male CF-1 mice (18-25 g) are used.
-
Drug Administration: Test compounds or vehicle are administered i.p. at a specified time before the electrical stimulation.
-
Seizure Induction: A constant current of 32 mA at 6 Hz for 3 seconds is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence of a stereotyped seizure behavior characterized by a "stun" posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the seizure.
Corneal Kindling Model
This model is used to study the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against chronic seizures.
-
Animals: Male CF-1 mice (20-25 g) are used.
-
Kindling Procedure: A subconvulsive electrical stimulus (e.g., 2 mA, 60 Hz, 1 second) is delivered through corneal electrodes once or twice daily for several weeks.
-
Seizure Scoring: The behavioral seizure response is scored according to a modified Racine scale. Animals are considered fully kindled after exhibiting a certain number of consecutive generalized seizures.
-
Drug Testing: Once fully kindled, animals are treated with the test compound or vehicle before receiving a final electrical stimulation.
-
Endpoint: The ED50 is calculated as the dose of the drug that prevents the generalized seizure in 50% of the kindled animals.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound and the control compounds are mediated through different signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Mechanisms of action for this compound and control anticonvulsants.
This compound and Allopregnanolone: These neuroactive steroids act as positive allosteric modulators of both synaptic and extrasynaptic GABAA receptors. Uniquely, they also induce a metabotropic effect by activating Protein Kinase C (PKC), which leads to increased trafficking and surface expression of extrasynaptic GABAA receptors. This results in a sustained enhancement of tonic inhibition.
Ganaxolone: As a synthetic analog of allopregnanolone, ganaxolone is also a positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors. However, it does not appear to induce the same metabotropic, PKC-mediated enhancement of receptor trafficking.[4]
Diazepam: This benzodiazepine selectively binds to a specific site on synaptic GABAA receptors that contain a γ subunit. This binding enhances the receptor's affinity for GABA, leading to an increase in the frequency of chloride channel opening and enhanced phasic inhibition. Prolonged exposure to diazepam can lead to the activation of intracellular signaling cascades, including Protein Kinase A (PKA) and CREB/ICER, which may contribute to receptor downregulation and the development of tolerance.
Phenytoin and Carbamazepine: These traditional AEDs act by blocking voltage-gated sodium channels. They bind to the channel in its inactivated state, stabilizing this conformation and thereby reducing the ability of neurons to fire at high frequencies.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticonvulsant compound like this compound.
Caption: Preclinical workflow for anticonvulsant drug discovery.
This workflow begins with the initial in vitro characterization of a compound's activity at its molecular target. Promising candidates then advance to in vivo testing in acute seizure models to assess their initial anticonvulsant efficacy. Compounds that demonstrate activity in these models are further evaluated in chronic seizure models, which are more reflective of the human condition of epilepsy. Concurrently, mechanistic studies are conducted to elucidate the compound's signaling pathways, and pharmacokinetic and toxicology studies are performed to assess its drug-like properties. Compounds with a favorable profile across all these stages may then be considered for clinical development.
Conclusion
This compound represents a promising next-generation anticonvulsant with a distinct mechanism of action compared to traditional AEDs and even other neuroactive steroids like ganaxolone. Its ability to positively modulate both synaptic and extrasynaptic GABAA receptors, coupled with its unique metabotropic activity, suggests it may offer a broader spectrum of efficacy and potentially a different side-effect profile. Further head-to-head comparative studies with robust quantitative endpoints are necessary to fully elucidate the therapeutic potential of this compound relative to existing and emerging anticonvulsant therapies. The experimental protocols and mechanistic insights provided in this guide are intended to support these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGE-516 and Other Neuroactive Steroids for Researchers and Drug Development Professionals
An in-depth guide to the pharmacodynamics, pharmacokinetics, and clinical development of next-generation GABAA receptor modulators, featuring SGE-516, Zuranolone, Brexanolone, and Ganaxolone.
This guide provides a detailed comparative analysis of this compound, a novel synthetic neuroactive steroid, alongside other prominent neuroactive steroids: zuranolone, brexanolone, and ganaxolone. All these compounds share a common mechanism of action as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic tone, these agents have shown therapeutic potential in a range of neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of available preclinical and clinical data to support further investigation and development in this promising class of therapeutics.
Mechanism of Action: Differentiating Synaptic and Extrasynaptic Modulation
Neuroactive steroids exert their effects by binding to a site on the GABA-A receptor distinct from GABA itself and from other modulators like benzodiazepines.[1][2] This allosteric modulation enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing neuronal excitability. A key differentiator among these compounds is their ability to modulate both synaptic and extrasynaptic GABA-A receptors. Synaptic receptors, which typically contain γ subunits, are responsible for phasic (rapid, transient) inhibition.[1] In contrast, extrasynaptic receptors, often containing δ subunits, mediate tonic (persistent) inhibition.[1] The ability of compounds like this compound and zuranolone to modulate both receptor populations suggests a broader range of therapeutic applications compared to agents with more restricted activity.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its comparators, providing a side-by-side look at their pharmacodynamic and pharmacokinetic properties, as well as their clinical development status.
Table 1: Comparative Pharmacodynamic Properties of Neuroactive Steroids at GABA-A Receptors
| Compound | Receptor Subtype | EC50 (nM) | Emax (% of GABA response) | Reference(s) |
| This compound | Synaptic & Extrasynaptic | Data not publicly available | Data not publicly available | [1] |
| Zuranolone (SAGE-217) | α1β2γ2 (synaptic) | 430 | 1037% | [3] |
| α4β3δ (extrasynaptic) | 118 | 556% | [3] | |
| Ganaxolone | α1β1γ2L | 213 | Data not publicly available | [4] |
| α2β1γ2L | 94 | Data not publicly available | [4] | |
| α3β1γ2L | 122 | Data not publicly available | [4] | |
| Brexanolone (Allopregnanolone) | Synaptic & Extrasynaptic | Potent modulator, specific EC50 values vary by study | Data not publicly available | [5][6] |
Note: this compound is described as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors, though specific EC50 values are not publicly available.[1]
Table 2: Comparative Pharmacokinetic Properties of Neuroactive Steroids
| Compound | Route of Administration | Half-life | Oral Bioavailability | Key Metabolic Pathways | Reference(s) |
| This compound | Preclinical studies suggest oral activity | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| Zuranolone | Oral | ~16-23 hours | Good oral bioavailability | CYP3A4 | [7] |
| Brexanolone | Intravenous | ~9 hours | Not applicable | Keto-reduction, glucuronidation, sulfation (non-CYP) | [8] |
| Ganaxolone | Oral, Intravenous | ~34 hours | Moderate, increased with food | CYP3A4/5, CYP2B6, CYP2C19, CYP2D6 | [7] |
Table 3: Clinical Development and Therapeutic Indications
| Compound | Development Phase | Therapeutic Area(s) | Key Clinical Findings | Reference(s) |
| This compound | Preclinical | Epilepsy (Dravet syndrome, refractory seizures), Status Epilepticus | Demonstrated anticonvulsant activity in animal models. | [1][9][10][11] |
| Zuranolone | Approved (in some regions) | Postpartum Depression, Major Depressive Disorder | Rapid onset of antidepressant effects. | [2][3] |
| Brexanolone | Approved | Postpartum Depression | First FDA-approved drug specifically for PPD. | [5][6][8][12] |
| Ganaxolone | Approved (for specific indications) | CDKL5 Deficiency Disorder, Seizure Disorders | Reduces seizure frequency in specific patient populations. | [4] |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action and experimental evaluation of these neuroactive steroids.
Caption: Allosteric modulation of the GABAA receptor by neuroactive steroids.
Caption: General experimental workflow for neuroactive steroid characterization.
Caption: Logical relationships and therapeutic positioning of neuroactive steroids.
Experimental Protocols
In Vitro Electrophysiological Analysis of GABA-A Receptor Modulation
Objective: To determine the potency (EC50) and efficacy (Emax) of a neuroactive steroid in modulating GABA-A receptor subtypes expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2 for a synaptic subtype or α4, β3, δ for an extrasynaptic subtype).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.
-
The oocyte membrane potential is held at a constant voltage (e.g., -70 mV).
-
-
Drug Application:
-
A baseline GABA response is established by applying a low concentration of GABA (e.g., EC5-EC10).
-
The test neuroactive steroid is co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current is measured.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage increase in current against the log concentration of the test compound.
-
The EC50 (the concentration at which 50% of the maximal effect is observed) and Emax (the maximum potentiation) are calculated using a non-linear regression analysis.
-
In Vivo Assessment of Anticonvulsant Activity: The 6Hz Seizure Model
Objective: To evaluate the anticonvulsant efficacy of a neuroactive steroid in a model of therapy-resistant partial seizures.[13][14]
Methodology:
-
Animal Preparation: Adult male mice (e.g., C57BL/6 strain) are used. Animals are acclimated to the testing environment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the intended clinical route (e.g., orally) at various doses. A predetermined pretreatment time is allowed for the drug to reach peak plasma concentrations.
-
Seizure Induction:
-
A topical anesthetic is applied to the corneas of the mice.
-
Corneal electrodes are placed on the eyes.
-
A 6 Hz electrical stimulus (e.g., 32 mA, 0.2 ms pulse width, 3 s duration) is delivered using a constant current device.
-
-
Behavioral Observation:
-
Immediately following the stimulation, mice are observed for seizure-like behavior.
-
The primary endpoint is the presence or absence of a "stunned" posture with stereotyped, repetitive movements (e.g., forelimb clonus, jaw clonus, and Straub's tail).
-
An animal is considered "protected" if it resumes normal exploratory behavior within 10 seconds of the stimulation.
-
-
Data Analysis:
-
The percentage of animals protected at each dose is calculated.
-
The ED50 (the dose at which 50% of the animals are protected from seizures) is determined using probit analysis.
-
Conclusion
This compound represents a promising preclinical neuroactive steroid with demonstrated anticonvulsant properties in animal models.[1][9][10][11] Its profile as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors places it in the same mechanistic class as zuranolone, a recently approved oral treatment for postpartum and major depressive disorders.[2][3] While direct quantitative comparisons of potency are limited by the lack of publicly available data for this compound, its preclinical efficacy in seizure models suggests a potential therapeutic focus distinct from the primary psychiatric indications of zuranolone and brexanolone.
Compared to brexanolone, which requires intravenous administration, and ganaxolone, which has a more complex pharmacokinetic profile, an orally bioavailable and potent compound like this compound could offer significant advantages in the treatment of chronic neurological conditions such as refractory epilepsy. Further preclinical studies to elucidate its pharmacokinetic and pharmacodynamic profile, followed by well-designed clinical trials, will be necessary to fully realize the therapeutic potential of this compound and its place among the growing armamentarium of neuroactive steroid modulators.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of SGE-516 Versus Traditional Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. For decades, the mainstay of treatment has been a variety of antiepileptic drugs (AEDs), now often referred to as traditional AEDs. These agents primarily act by modulating voltage-gated ion channels or enhancing GABAergic inhibition. However, a significant portion of patients remain refractory to these treatments, necessitating the development of novel therapeutics with distinct mechanisms of action. SGE-516 is an investigational neuroactive steroid that offers a differentiated approach to seizure control. This guide provides a detailed comparison of the mechanism of action of this compound with that of traditional AEDs, supported by preclinical experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and traditional AEDs lies in their molecular targets and the breadth of their effects on neuronal inhibition.
This compound: A Broad-Spectrum GABAergic Modulator
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extra-synaptic γ-aminobutyric acid type A (GABAA) receptors[1][2][3]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action is mediated by GABAA receptors, which are ligand-gated chloride ion channels.
-
Synaptic vs. Extrasynaptic Receptors: Synaptic GABAA receptors are located at the synapse and are responsible for phasic (rapid, transient) inhibition in response to GABA release from the presynaptic terminal. Extrasynaptic receptors, on the other hand, are located outside the synapse and are activated by ambient levels of GABA, mediating a form of persistent (tonic) inhibition.
-
Differentiated Action: Unlike benzodiazepines, a class of traditional AEDs that also enhance GABAergic transmission, this compound's activity is not limited to synaptic receptors. By potentiating both synaptic and extrasynaptic GABAA receptors, this compound can enhance both phasic and tonic inhibition, leading to a more comprehensive reduction in neuronal hyperexcitability[3][4].
-
Metabotropic Effects: Preclinical research suggests that this compound may also have a novel metabotropic mechanism of action. It has been shown to increase the surface expression of β3 subunit-containing extrasynaptic GABAA receptors through a protein kinase C-dependent pathway. This trafficking of receptors to the neuronal surface could result in a sustained enhancement of tonic inhibition, an effect not typically associated with traditional AEDs.
Traditional AEDs: A More Targeted Approach
Traditional AEDs can be broadly categorized into several classes based on their primary mechanism of action.
-
Sodium Channel Blockers: This is the most common mechanism among established AEDs, including phenytoin and carbamazepine. These drugs block voltage-gated sodium channels, which are responsible for the rising phase of the action potential. By stabilizing the inactive state of these channels, they limit the repetitive firing of neurons that is characteristic of seizures.
-
Calcium Channel Blockers: Drugs like ethosuximide target T-type calcium channels, which are involved in the generation of spike-wave discharges seen in absence seizures.
-
GABA Enhancers: This class includes benzodiazepines and barbiturates. Benzodiazepines, like diazepam and clobazam, are positive allosteric modulators of synaptic GABAA receptors, increasing the frequency of channel opening in the presence of GABA. Barbiturates increase the duration of channel opening. Other drugs, like vigabatrin, increase GABA levels by inhibiting its breakdown.
-
Multiple Mechanisms: Some AEDs, such as valproate, exhibit multiple mechanisms of action, including sodium channel blockade, T-type calcium channel blockade, and effects on GABAergic transmission.
Comparative Efficacy Data
The following tables summarize the anticonvulsant activity of this compound and traditional AEDs in standard preclinical models of epilepsy in mice. The data for traditional AEDs has been compiled from various literature sources. While specific ED50 values for this compound in these standardized models are not publicly available, its efficacy has been demonstrated in these and other models[5]. For the purpose of this guide, we present the reported efficacy of this compound in a relevant disease model alongside the ED50 values for traditional AEDs in standardized screening models.
Table 1: Anticonvulsant Activity in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
The PTZ model is used to identify drugs effective against generalized seizures, particularly absence and myoclonic seizures.
| Compound | Route of Administration | ED50 (mg/kg) | Reference(s) |
| This compound | IP | Protective | [5] |
| Phenytoin | IP | 17.8 | [1] |
| Carbamazepine | IP | 10.5 | [1] |
| Valproate | IP | 177.83 | [2] |
| Diazepam | IV | 0.10 - 0.24 | [3] |
ED50: Median effective dose required to protect 50% of animals from seizures. IP: Intraperitoneal, IV: Intravenous. this compound was shown to protect against PTZ-induced seizures, though a specific ED50 was not reported in the available literature.
Table 2: Anticonvulsant Activity in the 6Hz Psychomotor Seizure Model in Mice
The 6Hz model is considered a model of therapy-resistant partial seizures.
| Compound | Route of Administration | ED50 (mg/kg) at 32 mA | Reference(s) |
| This compound | IP | Protective | [5] |
| Phenytoin | IP | >100 | [6][7] |
| Carbamazepine | IP | ~30 | [7] |
| Valproate | IP | ~200 | [6] |
| Diazepam | IP | ~1 | [8] |
ED50: Median effective dose required to protect 50% of animals from seizures at a 32 mA stimulus intensity. this compound was shown to protect against 6Hz-induced seizures, though a specific ED50 was not reported in the available literature.
Table 3: Efficacy of this compound in a Dravet Syndrome Mouse Model
Dravet syndrome is a severe, treatment-resistant form of epilepsy.
| Treatment | Outcome Measure | Result | Reference |
| This compound (3 mg/kg, IP) | Hyperthermia-induced seizures | Significant protection | [9] |
| This compound (120 mg/kg/day, oral) | Spontaneous seizure frequency | Reduced average daily seizures from 2.56 to 0.35 | [9] |
| This compound (40-120 mg/kg/day, oral) | Survival | Significantly improved survival | [9] |
Experimental Protocols
In Vitro Electrophysiology
Objective: To assess the effect of this compound on neuronal firing and epileptiform activity.
Methodology: Neuronal Firing Rate Assay
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on multi-electrode arrays (MEAs).
-
Recording: Spontaneous neuronal firing (action potentials) is recorded from the electrodes of the MEA. Baseline activity is established before drug application.
-
Drug Application: this compound or a vehicle control is added to the culture medium at various concentrations.
-
Data Acquisition and Analysis: Neuronal firing rates are recorded continuously. The change in firing rate following drug application is quantified and compared to baseline and vehicle control.
Methodology: Brain Slice Recording of Epileptiform Activity
-
Slice Preparation: Acute brain slices (e.g., hippocampus) are prepared from rodents.
-
Induction of Epileptiform Activity: Epileptiform discharges are induced by perfusing the slices with a solution containing a pro-convulsant agent, such as 4-aminopyridine (4-AP) or by using a high-potassium or low-magnesium artificial cerebrospinal fluid (aCSF)[10][11].
-
Recording: Extracellular field potentials are recorded from the brain slice to measure the frequency and amplitude of the epileptiform discharges.
-
Drug Application: this compound or a traditional AED is added to the perfusion solution.
-
Analysis: The effect of the drug on the epileptiform activity is quantified by measuring the reduction in the frequency and/or amplitude of the discharges.
In Vivo Seizure Models
Objective: To evaluate the anticonvulsant efficacy of this compound in animal models of epilepsy.
Methodology: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals: Male albino mice are typically used.
-
Drug Administration: Animals are pre-treated with this compound, a traditional AED, or vehicle via intraperitoneal (IP) or intravenous (IV) injection.
-
Seizure Induction: A sub-convulsive dose of PTZ (e.g., 85 mg/kg, s.c. or via timed intravenous infusion) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by myoclonic jerks and generalized clonic convulsions.
-
Endpoint: The primary endpoint is the presence or absence of a seizure. The dose of the drug that protects 50% of the animals from seizures (ED50) is calculated.
Methodology: 6Hz Psychomotor Seizure Model
-
Animals: Male mice are commonly used.
-
Drug Administration: Animals receive the test compound or vehicle via IP injection.
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulation of a short duration (e.g., 3 seconds) is delivered via corneal electrodes. The intensity of the current can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.
-
Observation: Immediately following the stimulation, animals are observed for seizure activity, which includes behaviors like stun, forelimb clonus, and rearing.
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation. The ED50 is determined as the dose that protects 50% of the animals.
Conclusion
This compound represents a novel approach to the treatment of epilepsy with a mechanism of action that is distinct from traditional AEDs. Its ability to positively modulate both synaptic and extrasynaptic GABAA receptors provides a broader and potentially more potent means of enhancing neuronal inhibition. Furthermore, its unique metabotropic effect of increasing the surface expression of extrasynaptic GABAA receptors may offer a more sustained anticonvulsant effect. Preclinical data demonstrates the efficacy of this compound in various animal models, including those of treatment-resistant epilepsy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with epilepsy. This comparative guide provides a foundational understanding for researchers and clinicians interested in this promising new therapeutic agent.
References
- 1. Portico [access.portico.org]
- 2. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance to the anti-pentylenetetrazole effects of diazepam in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recording and Modulation of Epileptiform Activity in Rodent Brain Slices Coupled to Microelectrode Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SGE-516 Remain Undocumented in Publicly Available Resources
Efforts to locate specific disposal and safety protocols for the neuroactive steroid SGE-516 have not yielded definitive guidance. Researchers, scientists, and drug development professionals are advised to seek direct consultation with the manufacturer or supplier for a comprehensive Safety Data Sheet (SDS) to ensure safe handling and disposal.
This compound is recognized as a potent positive allosteric modulator of synaptic and extra-synaptic GABA-A receptors with demonstrated anticonvulsant activity.[1][2] While its therapeutic potential has been explored in various preclinical models, publicly accessible documentation regarding its proper disposal procedures is not available.
In the absence of a specific SDS for this compound, laboratory personnel should adhere to general best practices for the disposal of chemical waste and consult with their institution's Environmental Health and Safety (EHS) department. Standard operating procedures for unknown or novel compounds of a similar chemical class should be followed until explicit instructions for this compound can be obtained.
General Guidance for Chemical Waste Disposal in a Laboratory Setting:
For any research chemical where a specific disposal protocol is not available, the following general workflow should be implemented in consultation with your institution's EHS office.
Caption: General Workflow for Laboratory Chemical Disposal.
Key Considerations for Handling this compound in the Absence of an SDS:
-
Hazard Identification: Until an SDS is available, this compound should be handled as a potentially hazardous substance. Given its potent biological activity as a neuroactive steroid, appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Spill Management: Procedures for managing spills of potent compounds should be in place. This typically involves using an absorbent material, decontaminating the area with an appropriate solvent, and collecting all contaminated materials as hazardous waste.
Researchers are strongly urged to prioritize obtaining the official Safety Data Sheet for this compound to ensure all safety and disposal procedures are in accordance with regulatory requirements and to protect the health and safety of laboratory personnel.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling SGE-516
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling the potent neuroactive steroid, SGE-516. Adherence to these protocols is mandatory to ensure personal safety and prevent exposure.
This compound is a potent positive allosteric modulator of GABA-A receptors, necessitating stringent handling procedures due to its neuroactive properties. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and neuroactive steroids. These procedures are designed to minimize the risk of accidental exposure through inhalation, dermal contact, or ingestion.
I. Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Enhanced Precautions (for high-concentration or large-scale work) |
| Weighing and Aliquoting (Solid Form) | - Disposable, low-linting coverall or lab coat- Double-gloving with nitrile gloves- Fitted N95 or higher-rated respirator- Chemical splash goggles with side shields | - Use of a containment system (e.g., glove box or ventilated balance enclosure)- Powered Air-Purifying Respirator (PAPR) |
| Solution Preparation and Dilution | - Disposable, low-linting coverall or lab coat- Double-gloving with nitrile gloves- Chemical splash goggles with side shields- Work within a certified chemical fume hood | - Face shield in addition to goggles- Chemically resistant apron |
| In Vitro / In Vivo Administration | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields | - Double-gloving- Use of a biosafety cabinet for in vitro work |
| Waste Disposal | - Disposable lab coat- Heavy-duty nitrile gloves- Chemical splash goggles | - Face shield- Chemically resistant apron |
II. Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following experimental workflow must be followed. This protocol outlines the key steps from preparation to disposal.
III. Routes of Exposure and Protective Measures
Understanding the potential routes of exposure is paramount to preventing accidental contact with this compound. The following diagram illustrates these routes and the corresponding protective measures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
